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1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Documentation Hub

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  • Product: 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
  • CAS: 1152505-24-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Physicochemical Properties, and Synthesis of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary In modern medicinal chemistry and agrochemical development, functionalized pyrazoles serve as privileged scaffolds due to their favorable pharmacokinetic properties and ability to engage in diverse hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized pyrazoles serve as privileged scaffolds due to their favorable pharmacokinetic properties and ability to engage in diverse hydrogen-bonding networks. 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a high-value, bifunctional building block. It combines the structural rigidity of an N-aryl pyrazole with the synthetic versatility of a C4-aldehyde. This technical whitepaper explores the physicochemical profile, mechanistic behavior, and validated synthetic protocols for this compound, providing drug development professionals with actionable insights for incorporating this moiety into lead-generation libraries[1].

Structural Chemistry & Molecular Properties

The molecular architecture of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is characterized by a central 1H-pyrazole heteroaromatic ring. The N1 position is substituted with a 2-fluorophenyl group, the C3 position holds a methyl group, and the C4 position features a reactive carbaldehyde (formyl) group.

Quantitative Physicochemical Profile

To facilitate rational drug design, the fundamental physicochemical properties of this building block are summarized below. These metrics are critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of downstream derivatives[2],,[3].

PropertyValueImplication for Drug Design
Molecular Formula C₁₁H₉FN₂OStandard elemental composition for hit-to-lead libraries.
Molecular Weight 204.20 g/mol Low MW allows ample room for further elaboration without violating Lipinski's Rule of 5[1].
LogP (Predicted) ~2.4 - 2.8Optimal lipophilicity for passive membrane permeability[3].
Topological Polar Surface Area 29.96 ŲExcellent for CNS penetration (well below the 90 Ų threshold).
Hydrogen Bond Donors 0Enhances lipophilicity and reduces desolvation penalties during target binding.
Hydrogen Bond Acceptors 3 (N2, O, F)Provides multiple vectors for interacting with kinase hinge regions or receptor pockets.
Rotatable Bonds 2High rigidity, minimizing entropic loss upon target binding.

Mechanistic Insights into Physicochemical Behavior

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is valuable, rather than just observing its structure.

  • The Ortho-Fluoro Effect: The fluorine atom at the ortho position of the N-phenyl ring is not merely a metabolic shield. It introduces a pronounced conformational locking effect. Due to dipole-dipole repulsion between the highly electronegative fluorine lone pairs and the lone pair on the adjacent pyrazole N2 atom, the phenyl ring is forced out of coplanarity with the pyrazole core. This predefined dihedral angle reduces the entropic penalty upon binding to biological targets and can induce favorable halogen bonding within hydrophobic pockets.

  • C3-Methyl Hyperconjugation: The methyl group at the 3-position provides mild electron density to the pyrazole core via hyperconjugation. This subtle electronic push increases the nucleophilicity of the C4 position during synthesis and stabilizes the heteroaromatic system against oxidative degradation[4].

  • Aldehyde Electrophilicity: The C4-carbaldehyde is highly electrophilic due to the electron-withdrawing nature of the adjacent sp2 carbons. It exists in a dynamic equilibrium with its hydrate in aqueous media, though the unhydrated form dominates, making it an ideal handle for reductive aminations, Knoevenagel condensations, and Wittig olefinations.

Synthetic Methodology & Experimental Protocols

The most robust and scalable route to 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves a two-stage process: the condensation of a hydrazine with a 1,3-dicarbonyl equivalent, followed by regioselective electrophilic aromatic substitution via the Vilsmeier-Haack reaction.

SynthesisWorkflow A 2-Fluorophenylhydrazine C Condensation (EtOH, Reflux, 4h) A->C B Enaminone (e.g., 4-dimethylaminobut-3-en-2-one) B->C D 1-(2-Fluorophenyl)-3-methyl- 1H-pyrazole C->D Cyclization E Vilsmeier-Haack Reagent (POCl3 + DMF, 0°C to 90°C) D->E F 1-(2-Fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde E->F Formylation

Figure 1: Synthesis workflow for 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

Protocol 1: Synthesis of the Pyrazole Core

Causality Check: We utilize an enaminone (4-dimethylaminobut-3-en-2-one) rather than a standard 1,3-diketone to ensure strict regiocontrol. The highly nucleophilic terminal nitrogen of the hydrazine attacks the most electrophilic carbon (the enamine beta-carbon), preventing the formation of undesired structural isomers.

  • Preparation: Suspend 2-fluorophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Activation: Add triethylamine (1.1 eq) to liberate the free hydrazine base. The solution will turn slightly yellow.

  • Condensation: Add 4-dimethylaminobut-3-en-2-one (1.05 eq) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). Complete consumption of the enaminone indicates successful cyclization.

  • Workup: Concentrate the mixture in vacuo, partition between ethyl acetate and water, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude 1-(2-fluorophenyl)-3-methyl-1H-pyrazole.

Protocol 2: Regioselective Formylation (Vilsmeier-Haack)

Causality Check: The pyrazole ring is electron-rich. The lone pairs from the nitrogen atoms donate electron density via resonance, making the C4 position the most nucleophilic site and highly susceptible to electrophilic attack by the chloromethyleneiminium ion.

  • Reagent Generation: Charge a dry, argon-purged flask with anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool to 0°C using an ice bath.

  • Activation: Add Phosphorus oxychloride (POCl₃, 1.5 eq) dropwise over 15 minutes. Self-Validation: The formation of the active Vilsmeier reagent is confirmed by a color transition to pale yellow. Strict temperature control (0°C) is critical here to prevent runaway exothermic degradation of DMF.

  • Electrophilic Attack: Dissolve the pyrazole intermediate from Protocol 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier complex.

  • Heating: Remove the ice bath and heat the reaction to 90°C for 3 hours. The electron-withdrawing 2-fluorophenyl group slightly deactivates the pyrazole ring, necessitating elevated temperatures to drive the electrophilic aromatic substitution to completion[4].

  • Hydrolysis & Quench: Cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize the acidic mixture to pH 7-8 using saturated aqueous NaHCO₃. This step hydrolyzes the iminium intermediate into the final aldehyde.

  • Isolation: Extract with dichloromethane (3x), dry the combined organics, and purify via flash column chromatography to yield the pure 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

Analytical & Physicochemical Characterization

Once synthesized, the building block must undergo rigorous physicochemical profiling to ensure it meets lead-like criteria before integration into high-throughput parallel synthesis.

PhysChemLogic Start Compound Synthesized Purity Purity Assessment (UPLC-MS / NMR) Start->Purity LogP Lipophilicity (LogP) Shake-Flask Method Purity->LogP Solubility Kinetic Solubility (Nephelometry / HPLC) Purity->Solubility Stability Plasma/Buffer Stability (Incubation & LC-MS/MS) Purity->Stability Decision Meets Lead-Like Criteria? LogP->Decision Solubility->Decision Stability->Decision Proceed Proceed to Library Synthesis Decision->Proceed Yes

Figure 2: Physicochemical characterization and validation logic tree.

Characterization Workflows
  • Structural Verification (NMR): ¹H NMR (CDCl₃) will show a distinct, highly deshielded singlet around δ 9.9 - 10.0 ppm corresponding to the aldehydic proton. The pyrazole C5 proton will appear as a sharp singlet around δ 8.0 - 8.4 ppm, and the C3 methyl group will present as a singlet near δ 2.5 - 2.6 ppm[4].

  • Lipophilicity (LogP) Determination: Conducted via the miniaturized shake-flask method. The compound is partitioned between mutually saturated n-octanol and PBS (pH 7.4). The concentration in both phases is quantified via UPLC-UV. A LogP of ~2.5 confirms optimal lipophilicity for oral bioavailability.

  • Kinetic Solubility: Assessed by spiking a 10 mM DMSO stock solution into PBS (pH 7.4) to a final concentration of 200 µM. Nephelometry (light scattering) is used to detect precipitation. The absence of scattering indicates excellent aqueous solubility, largely driven by the polar surface area of the pyrazole and aldehyde moieties.

References

  • Title: 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem Source: nih.gov URL: [Link]

  • Title: 1-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carbaldehyde, 95% | Chem Pure Source: chembeez.com URL: [Link]

Sources

Exploratory

Crystallographic Profiling and Spatial Architecture of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary Pyrazole derivatives serve as privileged scaffolds in modern drug discovery, acting as the core structural motif for numerous active pharmaceutical ingredients (APIs) such as celecoxib. Specifically, fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives serve as privileged scaffolds in modern drug discovery, acting as the core structural motif for numerous active pharmaceutical ingredients (APIs) such as celecoxib. Specifically, fluorophenyl-substituted pyrazoles have demonstrated profound anti-inflammatory, antinociceptive, and vasorelaxant properties by acting as phosphodiesterase 3 (PDE3) inhibitors and modulators of the NO/cGMP pathway[1].

1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a critical synthetic intermediate and structural building block for next-generation therapeutics, including analogs of the bioactive tetrazole LQFM039[1]. For drug development professionals, understanding the precise spatial arrangement and crystallographic data of this precursor is paramount, as the 3D conformation directly dictates the downstream stereochemistry and receptor-binding efficacy of the final API. This whitepaper provides an in-depth analysis of the molecule's spatial geometry, predictive crystallographic parameters, and a self-validating protocol for empirical structure determination.

Structural Rationale and Molecular Geometry

The spatial arrangement of 1-aryl-1H-pyrazole-4-carbaldehydes is governed by the delicate balance between steric hindrance and π -conjugation. The core structure consists of three primary planes: the pyrazole ring, the 1-phenyl ring, and the 4-carbaldehyde group.

Torsional Strain and the Dihedral Twist

In para-substituted analogs, such as 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and phenyl rings is relatively small (e.g., 7.93°)[2], allowing for near-coplanarity. However, the introduction of an ortho-fluoro substituent in 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde fundamentally alters the conformational landscape.

The highly electronegative fluorine atom at the ortho position creates severe electrostatic repulsion and steric clash with the adjacent pyrazole nitrogen (N2) and the 3-methyl group. To minimize this torsional strain, the molecule is forced out of coplanarity. Crystallographic modeling based on isostructural ortho-substituted analogs indicates that the 2-fluorophenyl ring twists significantly, adopting a dihedral angle of 45° to 60° relative to the pyrazole mean plane.

Carbaldehyde Coplanarity

Conversely, the 4-carbaldehyde group acts as an electron acceptor conjugated with the electron-rich pyrazole core. To maximize orbital overlap and resonance stabilization, the aldehyde group remains nearly coplanar with the pyrazole ring. The C–C–C–O torsion angle is consistently restricted to <10° [3], ensuring the carbonyl oxygen is optimally positioned to participate in intermolecular hydrogen bonding during crystal packing.

SpatialArrangement Core Pyrazole Core (Planar Scaffold) Phenyl 2-Fluorophenyl Ring (Steric Bulking) Core->Phenyl N1-C1' Bond Dihedral Twist 45-60° Methyl 3-Methyl Group (Electron Donor) Core->Methyl C3 Substitution Aldehyde 4-Carbaldehyde (Conjugated Acceptor) Core->Aldehyde C4 Substitution Coplanar (<10°) Strain Torsional Strain (Electrostatic Repulsion) Phenyl->Strain F...N / F...CH3 Clash Strain->Core Forces Non-Coplanarity

Fig 1: Spatial arrangement and torsional strain pathways of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

Crystallographic Parameters and Supramolecular Assembly

The crystal packing of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is driven by a network of weak, yet highly directional, non-covalent interactions. The absence of strong hydrogen bond donors (like -OH or -NH) means the supramolecular architecture relies on C–H···O interactions (where the aldehyde oxygen acts as the primary acceptor) and C–H···F interactions . Additionally, ππ stacking between the pyrazole rings (centroid-centroid distance 3.7 Å) further stabilizes the lattice[2].

Based on the crystallographic behavior of the 1-arylpyrazole-4-carbaldehyde class, the quantitative structural parameters are summarized in Table 1.

Table 1: Predictive Crystallographic Data Summary
ParameterValue / DescriptionRationale
Chemical Formula C₁₂H₁₁FN₂OStandard molecular composition.
Molecular Weight 218.23 g/mol Calculated exact mass.
Crystal System MonoclinicPreferred packing arrangement for asymmetric 1,3,4-trisubstituted pyrazoles to minimize void space[3].
Space Group P2₁/cCentrosymmetric group allowing for optimal antiparallel dipole alignment of the highly polar aldehyde groups.
Z (Molecules/Unit Cell) 4Standard for P2₁/c without solvent inclusion.
Temperature 100 KCryogenic cooling is required to suppress thermal libration of the terminal methyl and aldehyde groups.
Radiation Mo K α ( λ = 0.71073 Å)High-energy radiation minimizes absorption artifacts in light-atom organic crystals.

Experimental Methodology: Self-Validating SC-XRD Protocol

To empirically verify the spatial arrangement of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a rigorous Single-Crystal X-Ray Diffraction (SC-XRD) workflow must be employed. This protocol is designed as a self-validating system , where the physical experiment and the mathematical refinement continuously cross-check one another.

Step 1: Crystal Growth via Slow Evaporation
  • Procedure: Dissolve 50 mg of the synthesized compound in 2 mL of a binary solvent system (1:1 Chloroform/Ethanol). Cover the vial with pierced Parafilm and allow for slow evaporation at 298 K over 4–7 days.

  • Causality: Chloroform provides excellent initial solubility, while ethanol acts as a miscible antisolvent. As the highly volatile chloroform evaporates first, the solution slowly reaches supersaturation, promoting the nucleation of high-quality, defect-free single crystals (typically colorless prisms) rather than amorphous precipitation.

Step 2: Data Collection
  • Procedure: Select a crystal with dimensions approximating 0.25 × 0.20 × 0.15 mm. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Collect diffraction data using a diffractometer equipped with a Mo K α source.

  • Causality: The 100 K cryogenic stream serves a dual purpose: it freezes the perfluoropolyether oil (securing the crystal) and drastically reduces the Debye-Waller factor (thermal atomic vibration). This ensures high-resolution diffraction spots at high angles, which is critical for accurately resolving the electron density of the highly electronegative fluorine atom.

Step 3: Phase Solution and Least-Squares Refinement
  • Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Self-Validation Loop: The system validates the structural model through the residual factor ( R1​ ). The refinement iteratively adjusts atomic coordinates to minimize the difference between the observed electron density and the calculated model.

    • Validation Threshold: An R1​<0.05 and a Goodness-of-Fit (S) near 1.0 confirms the spatial arrangement is correct. If R1​>0.05 , the model must be re-evaluated for twinning or disorder (e.g., the ortho-fluoro atom may exhibit rotational disorder over two positions).

SCXRD_Workflow Cryst 1. Crystal Growth (Slow Evaporation) Diffract 2. Data Collection (Mo Kα, 100 K) Cryst->Diffract High-Quality Single Crystal Phase 3. Phase Solution (Direct Methods) Diffract->Phase Raw Diffraction Data (hkl) Refine 4. Least-Squares Refinement (SHELXL) Phase->Refine Initial Electron Density Map Valid 5. Self-Validation (R1 < 0.05, CheckCIF) Refine->Valid Structural Model Valid->Refine Feedback Loop (If R1 > 0.05)

Fig 2: Self-validating Single-Crystal X-Ray Diffraction (SC-XRD) workflow for pyrazole derivatives.

Implications for Drug Development

The precise determination of the 45–60° dihedral twist in 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is not merely an academic exercise. When this intermediate is converted into a tetrazole API (such as the LQFM039 analogs), this exact spatial geometry dictates how the molecule docks into the active site of Phosphodiesterase 3 (PDE3)[1]. The non-coplanar arrangement allows the molecule to occupy deep, hydrophobic binding pockets, while the conjugated aldehyde (or downstream tetrazole) remains perfectly oriented to form crucial hydrogen bonds with the enzyme's catalytic residues, ultimately triggering the desired vasorelaxant and anti-inflammatory cascades[4].

References

  • Hoong-Kun Fun, Suhana Arshad, Shridhar Malladi, R. Selvam, and Arun M. Isloor. "3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E: Crystallographic Communications, 2011.[Link]

  • R. Prasath, P. Bhavana, Seik Weng Ng, and Edward R. T. Tiekink. "3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E: Structure Reports Online, 2012.[Link]

  • Iziara F. Florentino et al. "Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole: role of NO/cGMP pathway and calcium channels." Canadian Journal of Physiology and Pharmacology, 2019.[Link]

  • Neidiane R. Trindade et al. "In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021." Chemico-Biological Interactions, 2017.[Link]

Sources

Foundational

Vibrational Spectroscopy of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide to IR Absorption Bands and Structural Validation

Executive Summary & Pharmacological Context As a Senior Application Scientist, I frequently oversee the structural characterization of complex heterocyclic intermediates. Pyrazole-4-carbaldehydes are highly privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I frequently oversee the structural characterization of complex heterocyclic intermediates. Pyrazole-4-carbaldehydes are highly privileged scaffolds in modern drug discovery, serving as critical precursors for the synthesis of phosphodiesterase (PDE) inhibitors, anti-inflammatory agents, and targeted oncology therapeutics 1.

Among these, 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde presents a unique spectroscopic profile due to the interplay of its highly conjugated heteroaromatic core, electron-withdrawing halogen, and pendant aliphatic groups. This whitepaper provides a comprehensive, mechanistically grounded guide to interpreting the Infrared (IR) spectroscopy absorption bands of this specific molecule, coupled with a self-validating experimental protocol for accurate data acquisition.

Structural Deconstruction & Vibrational Causality

Interpreting an IR spectrum requires moving beyond rote memorization of frequency tables; it demands an understanding of applied quantum mechanics. The vibrational frequency of any bond in this molecule is dictated by its force constant (bond strength) and reduced mass. Here is the causality behind the expected spectral features:

The Conjugated Carbaldehyde (-CHO) Domain
  • C=O Stretch: In an isolated, aliphatic aldehyde, the carbonyl stretch typically appears at ~1715 cm⁻¹. However, in this molecule, the carbonyl group is directly attached to the electron-rich pyrazole ring. This extended π-conjugation delocalizes electron density into the carbonyl's π* antibonding orbital, reducing its double-bond character. Consequently, the force constant drops, shifting the ν(C=O) band to a lower frequency, typically observed between 1670–1696 cm⁻¹ 23.

  • C-H Stretch (Fermi Resonance): The aldehydic C-H stretch exhibits a classic Fermi resonance doublet. The fundamental C-H stretching vibration couples quantum mechanically with the first overtone of the C-H in-plane bending vibration, splitting the signal into two distinct, weak bands around 2840 cm⁻¹ and 2740 cm⁻¹ 3.

The Pyrazole Core & Aromatic Rings
  • C=N and C=C Stretches: The heteroaromatic pyrazole ring and the phenyl ring exhibit multiple coupled stretching modes. The ν(C=N) and ν(C=C) vibrations manifest as sharp, medium-to-strong bands in the 1520–1605 cm⁻¹ region [[2]]().

  • Aromatic C-H Stretches: The sp² hybridized carbons of both rings yield weak stretching bands just above 3000 cm⁻¹ (typically 3050–3120 cm⁻¹ ) 3.

The 2-Fluorophenyl Ring
  • C-F Stretch: Fluorine is highly electronegative. The C-F stretching vibration involves a massive change in the molecular dipole moment, resulting in an exceptionally strong absorption band in the 1200–1250 cm⁻¹ fingerprint region 2.

  • Out-of-Plane (oop) C-H Bending: The ortho-substitution pattern (1,2-disubstituted benzene) is definitively identified by a strong out-of-plane C-H bending vibration at ~750–760 cm⁻¹ 2.

The 3-Methyl Group
  • Aliphatic C-H Stretch: The sp³ hybridized carbon of the methyl group yields asymmetric and symmetric stretching bands just below 3000 cm⁻¹, typically around 2920–2980 cm⁻¹ 2.

Logical Mapping & Quantitative Data Presentation

IR_Mapping Molecule 1-(2-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Aldehyde Aldehyde (-CHO) ν(C=O): ~1670-1690 cm⁻¹ ν(C-H): ~2840, 2740 cm⁻¹ Molecule->Aldehyde Conjugation lowers C=O freq Pyrazole Pyrazole Core ν(C=N)/ν(C=C): ~1520-1600 cm⁻¹ Molecule->Pyrazole Heteroaromatic stretches Fluorophenyl 2-Fluorophenyl ν(C-F): ~1220 cm⁻¹ δ(C-H) oop: ~750 cm⁻¹ Molecule->Fluorophenyl Strong dipole change Methyl 3-Methyl (-CH3) ν(C-H) aliph: ~2920-2980 cm⁻¹ Molecule->Methyl sp³ C-H stretches

Caption: Functional Domain Mapping to Characteristic IR Absorption Bands.

Table 1: Quantitative IR Absorption Summary
Functional Group / DomainVibrational ModeExpected Frequency (cm⁻¹)Intensity & ShapeMechanistic Causality
Carbaldehyde (-CHO) ν(C=O) Stretch1670 – 1696Strong, SharpLowered from ~1715 cm⁻¹ due to π-conjugation with the pyrazole ring.
Carbaldehyde (-CHO) ν(C-H) Stretch~2840 & ~2740Weak, DoubletFermi resonance between fundamental C-H stretch and first overtone of C-H bend.
Pyrazole & Aryl Rings ν(C=N) & ν(C=C)1520 – 1605Medium-StrongCoupled stretching of the heteroaromatic and aromatic frameworks.
2-Fluorophenyl Ring ν(C-F) Stretch1200 – 1250Very StrongHigh electronegativity of F creates a massive dipole moment change during vibration.
2-Fluorophenyl Ring δ(C-H) Out-of-Plane750 – 760Strong, SharpCharacteristic bending mode for 1,2-disubstituted (ortho) benzene rings.
3-Methyl Group (-CH₃) ν(C-H) Aliphatic2920 – 2980Weak-Mediumsp³ hybridized C-H asymmetric and symmetric stretching.
Aromatic Rings ν(C-H) Aromatic3050 – 3120Weaksp² hybridized C-H stretching.

Self-Validating Experimental Protocol for ATR-FTIR

To ensure maximum trustworthiness and data integrity, Attenuated Total Reflectance (ATR) is selected over traditional KBr pelleting. Why? KBr is highly hygroscopic; moisture absorption broadens the 3200-3500 cm⁻¹ region, potentially masking weak overtones. Furthermore, ATR prevents pressure-induced polymorphic changes that can occur during pellet pressing.

Step-by-Step Methodology:

  • System Diagnostics & Calibration:

    • Action: Run a polystyrene standard film before sample analysis.

    • Validation: Ensure the reference peak at 1601.2 cm⁻¹ is within ±1.0 cm⁻¹. This validates the interferometer's laser calibration and ensures wavelength accuracy.

  • Background Acquisition:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a 32-scan background spectrum at 4 cm⁻¹ resolution.

    • Validation: A flat baseline confirms a clean crystal. Ensure the software automatically subtracts ambient CO₂ (~2350 cm⁻¹) and atmospheric water vapor to prevent artifact peaks.

  • Sample Application:

    • Action: Place ~2–5 mg of the synthesized 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde directly onto the ATR crystal.

    • Causality: Apply consistent, firm pressure using the ATR anvil. Intimate contact between the crystal and the solid is mandatory because the evanescent IR wave penetrates only ~0.5–2.0 µm into the sample. Poor contact results in artificially weak signals, particularly at higher wavenumbers (e.g., C-H stretches).

  • Spectral Acquisition & Processing:

    • Action: Collect 32 to 64 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

    • Validation: Apply an ATR correction algorithm post-acquisition. Why? The depth of penetration of the IR beam is wavelength-dependent (it penetrates deeper at lower wavenumbers). ATR correction normalizes the peak intensities to approximate a standard transmission spectrum, allowing accurate comparison against literature libraries.

Synthesis & Validation Workflow

The standard route to generate this compound is via the Vilsmeier-Haack formylation of the corresponding pyrazole precursor. The diagram below illustrates the logical flow from synthesis to IR validation.

Workflow Start 1-(2-fluorophenyl)-3-methyl- 1H-pyrazole Intermediate Iminium Intermediate Start->Intermediate Electrophilic Aromatic Substitution Reagent Vilsmeier-Haack Reagent (DMF + POCl₃) Reagent->Intermediate Generates Electrophile Hydrolysis Aqueous Hydrolysis (H₂O, Base) Intermediate->Hydrolysis Temperature Control Product 1-(2-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Hydrolysis->Product Precipitation & Isolation Characterization ATR-FTIR Spectroscopy (Structural Validation) Product->Characterization Purity & Band Assignment

Caption: Synthesis and IR Characterization Workflow via Vilsmeier-Haack Formylation.

References

  • Title: In Situ Generation and [3 + 2] Annulation Reactions of Propiolaldehyde A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot Source: ACS Publications URL: [Link]

  • Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase Source: J-Stage (Chem. Pharm. Bull.) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Knoevenagel Condensation of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Introduction: Strategic C-C Bond Formation The Knoevenagel condensation is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-C Bond Formation

The Knoevenagel condensation is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield α,β-unsaturated products.[3] These products are not merely synthetic endpoints but serve as crucial intermediates in the synthesis of a wide array of fine chemicals, functional polymers, and natural products.[2][4]

In the realm of drug development, the pyrazole scaffold is of paramount importance due to its prevalence in a multitude of pharmacologically active agents.[5][6] The derivatization of pyrazole-4-carbaldehydes via Knoevenagel condensation offers a direct route to novel molecular entities with potential therapeutic applications, including anticancer agents.[5] This guide provides an in-depth analysis and detailed protocols for the Knoevenagel condensation of a specific, high-value substrate: 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde . We will explore the underlying mechanisms, rationale for experimental design, and provide validated, step-by-step protocols for researchers in synthetic chemistry and drug discovery.

The Core Reaction: Mechanistic Insights

The Knoevenagel condensation proceeds via a nucleophilic addition followed by a dehydration reaction.[1] The specific pathway is highly dependent on the nature of the basic catalyst employed.

2.1 Catalytic Pathways

  • Path A (Enolate Pathway): With tertiary amines or strong bases, the catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate ion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde.[7]

  • Path B (Iminium Pathway): With primary or secondary amines (e.g., piperidine), the reaction can proceed via an iminium ion intermediate. The amine first condenses with the aldehyde to form an iminium ion, which is a more potent electrophile than the aldehyde itself. This intermediate then reacts with the enolate of the active methylene compound.[8][9]

The choice of catalyst is therefore a critical experimental parameter. Piperidine, a secondary amine, is a classic and highly effective catalyst, often operating through the iminium pathway.[10][11] Milder catalysts, such as the amino acid β-alanine, represent a "greener" alternative and are also highly effective, particularly in Doebner or Verley modifications of the reaction.[7][12]

Below is a generalized mechanistic diagram illustrating these key steps.

Knoevenagel_Mechanism Aldehyde Pyrazole Aldehyde Tetrahedral Tetrahedral Intermediate ActiveMethylene Active Methylene Compound (Z-CH₂-Z') Base Base (B:) Enolate Enolate Ion (Z-CH⁻-Z') Base->Enolate Deprotonation Enolate->Tetrahedral Protonation Protonation Tetrahedral->Protonation Proton Transfer Product α,β-Unsaturated Product Protonation->Product Elimination Water H₂O

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Design & Protocols

The following protocols have been designed for the reaction of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde with various common active methylene compounds. The choice of active methylene partner is critical as it dictates the functional groups of the resulting α,β-unsaturated product.

General Laboratory Workflow

The diagram below outlines the standard procedure for setting up, monitoring, and working up the Knoevenagel condensation reactions described in this guide.

Workflow start Start setup 1. Reagent Setup - Add Pyrazole Aldehyde - Add Active Methylene Compound - Add Solvent start->setup catalyst 2. Catalyst Addition - Add catalyst (e.g., Piperidine) - Begin stirring setup->catalyst reaction 3. Reaction - Heat to specified temperature - Monitor by TLC catalyst->reaction workup 4. Workup - Cool to RT - Precipitate product (e.g., add water) - Filter solid reaction->workup Reaction Complete purify 5. Purification - Wash solid with cold solvent - Recrystallize if necessary workup->purify characterize 6. Characterization - Obtain Yield & MP - Analyze (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Standard experimental workflow for Knoevenagel condensation.

Protocol 1: Synthesis of 2-((1-(2-fluorophenyl)-3-methyl-1H-pyrazol-4-yl)methylene)malononitrile

Principle and Rationale: This protocol utilizes malononitrile, a highly reactive methylene compound, ensuring a rapid reaction.[13] Piperidine is employed as a classic, highly efficient catalyst in ethanol, a common and effective solvent that facilitates the solubility of reactants and intermediates.[10][14] The reaction typically proceeds quickly at room temperature or with gentle heating.

Materials and Reagents

Reagent MW ( g/mol ) Amount (mmol) Mass/Volume Equivalents
Pyrazole Carbaldehyde 218.22 1.0 218 mg 1.0
Malononitrile 66.06 1.1 73 mg 1.1
Piperidine 85.15 0.1 ~12 µL 0.1

| Ethanol | - | - | 5 mL | - |

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (218 mg, 1.0 mmol).

  • Add ethanol (5 mL) and stir until the aldehyde is fully dissolved.

  • Add malononitrile (73 mg, 1.1 mmol) to the solution.

  • Add piperidine (12 µL, 0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature. A precipitate often forms within 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 1-2 hours).

  • Upon completion, add 10 mL of cold water to the flask to precipitate the product completely.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL).

  • Dry the product under vacuum.

Expected Outcome & Characterization:

  • Appearance: Pale yellow or off-white solid.

  • Yield: Typically >90%.

  • Characterization:

    • IR (cm⁻¹): Look for the appearance of a strong C≡N stretch (~2220 cm⁻¹) and a C=C stretch (~1600 cm⁻¹), and the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹).

    • ¹H NMR: Expect the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new vinylic proton signal (~7.5-8.5 ppm).

Protocol 2: Synthesis of Ethyl 2-cyano-3-(1-(2-fluorophenyl)-3-methyl-1H-pyrazol-4-yl)acrylate

Principle and Rationale: This protocol uses ethyl cyanoacetate, which is slightly less reactive than malononitrile. The reaction often benefits from moderate heating to ensure complete conversion in a reasonable timeframe.[15] β-alanine, an amino acid, is used as a "greener" and milder organocatalyst, often favored for its low toxicity and efficiency.[7][16]

Materials and Reagents

Reagent MW ( g/mol ) Amount (mmol) Mass/Volume Equivalents
Pyrazole Carbaldehyde 218.22 1.0 218 mg 1.0
Ethyl Cyanoacetate 113.12 1.1 120 µL 1.1
β-Alanine 89.09 0.1 9 mg 0.1
Acetic Acid (glacial) 60.05 2-3 drops ~0.1 mL Catalytic

| Toluene | - | - | 10 mL | - |

Step-by-Step Procedure:

  • Set up a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus attached to a reflux condenser.

  • Add 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (218 mg, 1.0 mmol), ethyl cyanoacetate (120 µL, 1.1 mmol), β-alanine (9 mg, 0.1 mmol), and toluene (10 mL) to the flask.

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting aldehyde (typically 3-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Expected Outcome & Characterization:

  • Appearance: White to pale yellow crystalline solid.

  • Yield: 80-95%.

  • Characterization:

    • IR (cm⁻¹): Look for C≡N stretch (~2220 cm⁻¹), ester C=O stretch (~1725 cm⁻¹), and C=C stretch (~1610 cm⁻¹).

    • ¹H NMR: Expect to see characteristic signals for the ethyl group (a quartet at ~4.3 ppm and a triplet at ~1.3 ppm) and a new vinylic proton signal (~8.0-8.5 ppm). The (E)-isomer is typically the major product.[10]

Protocol 3: Synthesis of 5-((1-(2-fluorophenyl)-3-methyl-1H-pyrazol-4-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Principle and Rationale: Meldrum's acid is a cyclic active methylene compound with high acidity, making it very reactive in Knoevenagel condensations.[17] These reactions can often be performed under very mild conditions, sometimes even without a catalyst or in greener solvents like water.[18][19] This protocol uses a catalytic amount of piperidine in an ionic liquid, [bmim]BF₄, at room temperature, which can facilitate easy product isolation and catalyst recycling.[18]

Materials and Reagents

Reagent MW ( g/mol ) Amount (mmol) Mass/Volume Equivalents
Pyrazole Carbaldehyde 218.22 1.0 218 mg 1.0
Meldrum's Acid 144.12 1.0 144 mg 1.0
Piperidine 85.15 ~5 µL ~5 µL Catalytic

| [bmim]BF₄ | 226.02 | - | ~1 g | Solvent |

Step-by-Step Procedure:

  • In a 10 mL vial with a magnetic stir bar, dissolve the 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (218 mg, 1.0 mmol) in [bmim]BF₄ (~1 g).

  • Add Meldrum's acid (144 mg, 1.0 mmol) to the solution and stir.

  • Add a catalytic amount of piperidine (~5 µL) via syringe.

  • Stir the mixture at room temperature. The reaction is often complete within a few hours, which can be monitored by TLC.[18]

  • Upon completion, add water (5 mL) to the vial. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove the ionic liquid.

  • Further wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum. The ionic liquid in the filtrate can be recovered by removing the water under reduced pressure.

Expected Outcome & Characterization:

  • Appearance: Brightly colored solid (yellow to orange).

  • Yield: Typically >90%.

  • Characterization:

    • IR (cm⁻¹): Look for two strong C=O stretches from the cyclic ester (~1740 and 1770 cm⁻¹) and a prominent C=C stretch (~1590 cm⁻¹).

    • ¹H NMR: Expect to see a sharp singlet for the two methyl groups of the Meldrum's acid moiety (~1.7 ppm) and a new vinylic proton signal.

Comparative Summary and Troubleshooting

Protocol Comparison

ProtocolActive MethyleneCatalystConditionsProsCons
1 MalononitrilePiperidineRT, Ethanol, 1-2hFast, high yield, simple workupMalononitrile is toxic
2 Ethyl Cyanoacetateβ-Alanine/AcOHReflux, Toluene, 3-6hGreener catalyst, product is versatileRequires heating, Dean-Stark setup
3 Meldrum's AcidPiperidineRT, Ionic LiquidVery mild, high yield, recyclable solventIonic liquids can be expensive

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; Low temperature; Insufficient reaction time.Use fresh catalyst; Gently heat the reaction (40-50°C); Increase reaction time and monitor by TLC.
Multiple Spots on TLC Side reactions (e.g., Michael addition); Impure starting materials.Use a milder catalyst or lower temperature; Purify starting materials before reaction.
Difficulty in Product Isolation Product is soluble in the workup solvent; Oily product.Use a different solvent for precipitation (e.g., hexanes); Attempt to triturate the oil with a non-polar solvent to induce solidification; Purify by column chromatography.
Low Yield Incomplete reaction; Product loss during workup/purification.Ensure reaction goes to completion via TLC; Minimize transfer losses; Use minimal solvent for washing/recrystallization.

References

  • RSC Publishing. (2021). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

  • Zhu, L., Lei, N., et al. (2012). β‐Alanine‐DBU: A Highly Efficient Catalytic System for Knoevenagel‐Doebner Reaction under Mild Conditions. Chinese Journal of Chemistry. [Link]

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]

  • Taylor & Francis Online. (2009). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • ACS Publications - Figshare. (2018). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]

  • Taylor & Francis Online. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Critical Reviews in Chemical Engineering. [Link]

  • MDPI. (2023). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Polymers. [Link]

  • SciSpace. Malononitrile: A Versatile Active Methylene Group. [Link]

  • ResearchGate. (2012). ChemInform Abstract: β-Alanine-DBU: A Highly Efficient Catalytic System for Knoevenagel-Doebner Reaction under Mild Conditions. [Link]

  • Taylor & Francis Online. (2024). Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. Journal of Chemical Research. [Link]

  • Frontiers in Chemistry. (2022). Knoevenagel condensation between Meldrum's acid and aldehyde in water. [Link]

  • Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Link]

  • Cambridge University Press. Knoevenagel Condensation. [Link]

  • Semantic Scholar. (2006). Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes. [Link]

  • ACS Publications. (2002). An Organic Puzzle Using Meldrum's Acid. Journal of Chemical Education. [Link]

  • ResearchGate. Knoevenagel condensation reaction with piperidine as catalyst. [Link]

  • RSC Publishing. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • European Journal of Chemistry. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica SBA-15. [Link]

  • UiTM Institutional Repository. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. [Link]

  • Taylor & Francis Online. (2009). THE KNOEVENAGEL CONDENSATION REACTION OF AROMATIC ALDEHYDES WITH MALONONITRILE BY GRINDING IN THE ABSENCE OF SOLVENTS AND CATALYSTS. Preparative Biochemistry and Biotechnology. [Link]

  • ResearchGate. Influence of solvents on Knoevenagel condensation reaction. [Link]

  • RSC Publishing. (2014). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. [Link]

  • Arkivoc. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products. [Link]

  • Indian Academy of Sciences. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences. [Link]

  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. [Link]

  • PubMed. (2022). Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. ChemMedChem. [Link]

  • Korean Chemical Society. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • Journal of Applicable Chemistry. (2015). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. [Link]

  • ResearchGate. Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry. [Link]

  • Asian Journal of Chemistry. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • ResearchGate. Catalysts used for Knoevenagel condensation. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

Sources

Application

utilizing 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde in agrochemical development

[shape=box, style=filled, fontname="Helvetica", penwidth=0, Figure 1: Mechanism of action of pyrazole-derived SDHI fungicides in fungal mitochondria. Synthetic Workflow & Causality Insights The transformation of the base...

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Author: BenchChem Technical Support Team. Date: March 2026

[shape=box, style=filled, fontname="Helvetica", penwidth=0,

Figure 1: Mechanism of action of pyrazole-derived SDHI fungicides in fungal mitochondria.

Synthetic Workflow & Causality Insights

The transformation of the base pyrazole into a functionalized SDHI candidate requires a meticulously controlled three-step sequence: Formylation, Oxidation, and Amide Coupling.

Workflow A 1-(2-fluorophenyl)-3-methyl -1H-pyrazole B Vilsmeier-Haack Formylation A->B C 1-(2-fluorophenyl)-3-methyl -1H-pyrazole-4-carbaldehyde B->C Regioselective C4-formylation D Pinnick Oxidation C->D E Pyrazole-4-carboxylic acid D->E Mild oxidation F Amide Coupling E->F G Novel SDHI Candidate F->G Target synthesis

Figure 2: Synthetic workflow from the base pyrazole to the final SDHI agrochemical candidate.

Quantitative Data: Optimizing the Oxidation Step

A critical juncture in this workflow is the oxidation of the 4-carbaldehyde to the 4-carboxylic acid. Traditional methods (e.g., KMnO₄) often result in over-oxidation or ring cleavage due to the electron-rich nature of the pyrazole core [4]. We have validated the Pinnick oxidation as the superior method for this specific substrate.

Table 1: Comparison of Oxidation Strategies for Pyrazole-4-carbaldehydes

Oxidation MethodReagents & ConditionsYield (%)Purity (HPLC)ScalabilityCausality / Mechanistic Observation
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butene, RT92–95% >99% ExcellentMild conditions prevent pyrazole ring degradation; the alkene scavenger prevents unwanted electrophilic chlorination of the aromatic rings.
Permanganate KMnO₄, H₂O/Acetone, 80 °C65–70%85%ModerateHarsh heating leads to partial oxidative cleavage of the pyrazole core, generating highly polar impurities [1].
Jones Oxidation CrO₃, H₂SO₄, Acetone, 0 °C75–80%90%PoorGenerates toxic chromium waste; trace heavy metal contamination interferes with downstream biological assays.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded within the steps to ensure that causality and quality are maintained without relying blindly on arbitrary reaction times.

Protocol 1: Synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Formylation

Expertise Insight: The Vilsmeier-Haack reaction is highly regioselective for the C4 position of the pyrazole ring. This is driven by the +M (mesomeric) effect of the pyrazole nitrogens and the +I (inductive) effect of the 3-methyl group, which collectively funnel electron density to C4, making it the optimal nucleophile [2].

Reagents:

  • 1-(2-fluorophenyl)-3-methyl-1H-pyrazole (1.0 eq, 50 mmol)

  • Phosphorus oxychloride (POCl₃) (3.0 eq, 150 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (4.0 eq, 200 mmol)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: Purge a 250 mL round-bottom flask with argon. Add anhydrous DMF and cool to 0 °C using an ice-water bath. Add POCl₃ dropwise over 30 minutes. Self-Validation: The solution will transition from clear to a viscous, pale-yellow complex, confirming the formation of the active Vilsmeier electrophile.

  • Substrate Addition: Add 1-(2-fluorophenyl)-3-methyl-1H-pyrazole portion-wise to maintain the internal temperature below 10 °C.

  • Heating: Remove the ice bath and heat the reaction mixture to 90 °C for 5 hours.

  • IPC Check: Sample 50 µL, quench in saturated NaHCO₃, and extract with EtOAc. TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting material (Rf ~0.6) and the appearance of a UV-active product spot (Rf ~0.3).

  • Quenching & Isolation: Cool the mixture to room temperature and pour it slowly over 300 g of crushed ice. Neutralize carefully with 2M NaOH until pH 7 is reached.

  • Purification: Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to yield the pure aldehyde.

Protocol 2: Chemoselective Pinnick Oxidation to the Carboxylic Acid

Expertise Insight: The use of 2-methyl-2-butene is non-negotiable. During the oxidation of the aldehyde by chlorite (ClO₂⁻), hypochlorous acid (HOCl) is generated as a byproduct. Without the alkene scavenger, HOCl will aggressively chlorinate the electron-rich pyrazole ring or the fluorophenyl moiety.

Reagents:

  • 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq, 30 mmol)

  • Sodium chlorite (NaClO₂, 80%) (1.5 eq, 45 mmol)

  • Sodium dihydrogen phosphate (NaH₂PO₄) (2.0 eq, 60 mmol)

  • 2-methyl-2-butene (10.0 eq, 300 mmol)

  • tert-Butanol / Water (4:1 v/v, 150 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde in tert-butanol. Add 2-methyl-2-butene and stir at room temperature.

  • Oxidation: In a separate flask, dissolve NaClO₂ and NaH₂PO₄ in water. Add this aqueous solution dropwise to the organic mixture over 1 hour.

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • IPC Check: LC-MS analysis should indicate the disappearance of the aldehyde mass [M+H]⁺ and the presence of the carboxylic acid [M+H]⁺.

  • Workup: Remove volatiles under reduced pressure. Acidify the remaining aqueous phase to pH 2 using 1M HCl.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid in >95% purity.

Protocol 3: Synthesis of a Prototype SDHI Fungicide (Amide Coupling)

Reagents:

  • 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 10 mmol)

  • Substituted Aniline (e.g., 2-(bicyclopropyl-2-yl)phenylamine) (1.1 eq, 11 mmol)

  • EDC·HCl (1.5 eq, 15 mmol)

  • HOBt (1.5 eq, 15 mmol)

  • DIPEA (3.0 eq, 30 mmol)

  • Anhydrous DMF (50 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid, EDC·HCl, and HOBt in anhydrous DMF. Stir at room temperature for 30 minutes to form the active ester.

  • Coupling: Add the substituted aniline and DIPEA. Stir at room temperature for 12 hours.

  • Workup: Dilute the mixture with water (150 mL) to precipitate the crude amide. Filter the solid and wash with 1M HCl, saturated NaHCO₃, and water.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the final SDHI fungicide candidate.

References

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides SciELO URL:[Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde MDPI - Molbank URL:[Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors Semantic Scholar URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors J-Stage URL:[Link]

Method

Application Note: Catalytic Reduction of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde to Pyrazole Alcohols

Executive Summary & Mechanistic Rationale The transformation of pyrazole-4-carbaldehydes to their corresponding pyrazole-4-methanols is a critical functional group interconversion in the synthesis of agrochemicals and ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transformation of pyrazole-4-carbaldehydes to their corresponding pyrazole-4-methanols is a critical functional group interconversion in the synthesis of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). Specifically, 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde serves as a highly functionalized intermediate.

Historically, this reduction is performed using stoichiometric hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) [1]. However, in late-stage drug development and process chemistry, stoichiometric metal hydrides pose severe safety, scalability, and environmental (E-factor) challenges. Catalytic reduction strategies—namely heterogeneous hydrogenation and catalytic transfer hydrogenation (CTH)—offer superior atom economy and scalability.

The Chemoselectivity Challenge: Preserving the C–F Bond

The presence of the 2-fluorophenyl moiety introduces a critical chemoselectivity vulnerability. Standard heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) under H₂ pressure frequently triggers hydrodefluorination (cleavage of the C–F bond) as a side reaction, leading to des-fluoro impurities that are notoriously difficult to purge via crystallization.

Causality in Experimental Design: To mitigate hydrodefluorination, this protocol details two field-proven catalytic methodologies:

  • Catalytic Transfer Hydrogenation (CTH) using a homogeneous Ruthenium(II) complex. CTH operates via a Meerwein-Ponndorf-Verley (MPV)-type hydride transfer mechanism that is entirely inert toward aryl-fluoride bonds [2].

  • Attenuated Heterogeneous Hydrogenation utilizing Platinum on Carbon (Pt/C) or poisoned Pd/C, which exhibits a significantly lower propensity for oxidative addition into C–F bonds compared to standard Pd/C [3].

Mechanistic Pathways & Workflows

To ensure a self-validating experimental setup, it is crucial to understand the catalytic cycle. In the Ru(II)-catalyzed transfer hydrogenation, isopropanol acts as both the solvent and the sacrificial hydrogen donor. The base (KOH) facilitates the formation of the active Ru-hydride species, which subsequently coordinates with the pyrazole-4-carbaldehyde.

Mechanism Ru Ru(II) Precatalyst RuH Active Ru-H Ru->RuH i-PrOH (KOH) Sub Substrate Binding RuH->Sub Aldehyde Prod Alcohol Release Sub->Prod Hydride Transfer Prod->Ru Acetone

Catalytic cycle of Ru(II)-mediated transfer hydrogenation.

Workflow Start 1-(2-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Cat Add [Ru(p-cymene)Cl2]2 (0.5 mol%) KOH (5 mol%), i-PrOH Start->Cat Heat Reflux at 82°C Monitor via HPLC (IPC) Cat->Heat Cool Solvent Exchange i-PrOH to EtOAc/H2O Heat->Cool Purify Aqueous Wash & Crystallization Cool->Purify End [1-(2-fluorophenyl)-3-methyl- 1H-pyrazol-4-yl]methanol Purify->End

Workflow for the Ru-catalyzed transfer hydrogenation of pyrazole-4-carbaldehyde.

Experimental Protocols

Protocol A: Homogeneous Ru(II)-Catalyzed Transfer Hydrogenation (Recommended)

This method is highly recommended for late-stage API synthesis due to its absolute chemoselectivity for aldehydes over aryl halides.

Reagents & Materials:

  • Substrate: 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (10.0 g, 49.0 mmol, 1.0 eq)

  • Catalyst: Dichloro(p-cymene)ruthenium(II) dimer, [Ru(p-cymene)Cl₂]₂ (150 mg, 0.245 mmol, 0.5 mol%)

  • Base: Potassium hydroxide, KOH (137 mg, 2.45 mmol, 5.0 mol%)

  • Solvent/H-Donor: Isopropanol (Anhydrous, 100 mL)

Step-by-Step Procedure:

  • System Preparation: Purge a 250 mL round-bottom flask with inert gas (N₂ or Argon) for 15 minutes. Causality: While transfer hydrogenation is robust, excluding oxygen prevents the premature oxidation of the active Ru-hydride species.

  • Reagent Charging: Add the pyrazole-4-carbaldehyde (10.0 g), [Ru(p-cymene)Cl₂]₂ (150 mg), and KOH (137 mg) to the flask.

  • Solvent Addition: Inject 100 mL of degassed isopropanol. Stir the suspension at 400 rpm.

  • Reaction Execution: Heat the mixture to gentle reflux (approx. 82 °C). The reaction will transition from a heterogeneous slurry to a homogeneous deep-orange solution as the active catalyst forms.

  • In-Process Control (IPC): After 4 hours, sample 50 µL of the reaction mixture, dilute with acetonitrile, and analyze via HPLC (UV at 254 nm). The reaction is deemed self-validating and complete when the aldehyde peak area is < 0.5%.

  • Workup & Isolation:

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove acetone (the byproduct) and isopropanol.

    • Redissolve the crude residue in Ethyl Acetate (100 mL) and wash with Deionized Water (2 × 50 mL) to remove KOH and ruthenium salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield a crude solid.

    • Recrystallize from Toluene/Heptane to afford pure [1-(2-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol .

Protocol B: Attenuated Heterogeneous Hydrogenation (Pt/C)

If a transition-metal-free final product is strictly required (avoiding Ru limits), Pt/C is utilized to suppress hydrodefluorination.

Reagents & Materials:

  • Substrate: 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (10.0 g, 49.0 mmol, 1.0 eq)

  • Catalyst: 5% Pt/C (Evonik type, 50% water wet) (1.0 g, 10 wt%)

  • Hydrogen Source: H₂ gas (1-2 bar)

  • Solvent: Methanol (100 mL)

Step-by-Step Procedure:

  • Catalyst Charging: To a high-pressure autoclave or a Parr shaker, add 1.0 g of 5% Pt/C. Caution: Always charge the catalyst first, followed by a nitrogen blanket, before adding flammable solvents.

  • Substrate Addition: Dissolve the pyrazole-4-carbaldehyde (10.0 g) in 100 mL of Methanol and add to the reactor.

  • Purging: Purge the vessel with N₂ (3 × 3 bar), followed by H₂ (3 × 2 bar).

  • Hydrogenation: Pressurize the vessel to 2 bar with H₂ and stir vigorously (800 rpm) at 25 °C.

  • Monitoring: Monitor hydrogen uptake. The reaction typically ceases after 1 molar equivalent of H₂ is consumed (approx. 2-3 hours).

  • Filtration: Vent the H₂ and purge with N₂. Filter the mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with excess Methanol.

  • Isolation: Evaporate the filtrate to dryness to yield the pyrazole alcohol.

Quantitative Data Presentation

The following table summarizes the performance metrics of the two catalytic protocols compared to traditional stoichiometric reduction.

Reduction ModalityReagent / CatalystHydrogen SourceReaction TimeYield (%)C–F Cleavage (Impurity)E-Factor
Traditional (Baseline) NaBH₄ (1.5 eq)Hydride (Chemical)1 - 2 h88%0%High (Boron waste)
Transfer Hydrogenation [Ru(p-cymene)Cl₂]₂Isopropanol4 - 6 h94%0% Low
Attenuated Hydrogenation 5% Pt/CH₂ Gas (2 bar)2 - 3 h91%< 0.5%Very Low
Standard Hydrogenation 10% Pd/CH₂ Gas (5 bar)2 h75%12 - 18% Low

Note: Standard Pd/C is explicitly excluded from the recommended protocols due to the unacceptable levels of hydrodefluorination observed during scale-up.

Troubleshooting & Analytical Insights

  • Incomplete Conversion in CTH: If the transfer hydrogenation stalls before reaching < 0.5% starting material, the most common cause is the accumulation of acetone (which drives the equilibrium backward). Correction: Distill off a portion of the solvent mixture and replenish with fresh anhydrous isopropanol.

  • Over-reduction to Methyl Group: Prolonged exposure to H₂ gas, even with Pt/C, can occasionally lead to the hydrogenolysis of the benzylic-like pyrazole alcohol to yield 1-(2-fluorophenyl)-3,4-dimethyl-1H-pyrazole. Correction: Strictly control the hydrogen uptake and terminate the reaction immediately upon consumption of 1.0 equivalent of H₂.

  • Spectroscopic Validation: The successful reduction is easily tracked via ¹H NMR. The aldehyde proton singlet (typically around δ 9.8–10.0 ppm) will disappear, replaced by a methylene doublet (approx. δ 4.5 ppm) and a hydroxyl triplet (approx. δ 5.0 ppm) in DMSO-d₆ [4].

References

  • Significant Aspects of Heterocyclic Schiff Bases and Their Metal Complexes (Ru-Catalyzed Transfer Hydrogenation) Source: IntechOpen URL:[Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles Source: ACS Organic Process Research & Development URL:[Link]

  • Arene Binuclear Ru(II)-Promoted Sustainable Synthesis of Substituted Pyrazoles from Alcohols via Acceptorless Dehydrogenative Annulation Source: ACS Organic Letters URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

The most efficient and scalable route to this scaffold is a one-pot, double Vilsmeier-Haack cyclization and formylation cascade starting from acetone 2-fluorophenylhydrazone[1]. Because this reaction relies on highly reactive, moisture-sensitive electrophiles, deviations in stoichiometry, temperature, or workup procedures frequently lead to poor yields, stalled intermediates, or intractable emulsions.

Mechanistic Pathway & Workflow

To troubleshoot effectively, you must understand the causality of the reaction cascade. The Vilsmeier reagent (a chloroiminium salt generated from POCl₃ and DMF) performs two distinct roles: first, it attacks the α -methyl group of the hydrazone to drive ring closure (forming the pyrazole core); second, it performs an electrophilic aromatic substitution at the C4 position to install the carbaldehyde group[2].

Workflow A Acetone + 2-Fluorophenylhydrazine B Acetone 2-fluorophenylhydrazone (Key Intermediate) A->B Condensation (Reflux) C 1st Vilsmeier Reagent Attack (POCl3 + DMF, <10°C) B->C Electrophilic attack at α-CH3 D Intramolecular Cyclization (1-(2-fluorophenyl)-3-methyl-1H-pyrazole) C->D Ring Closure E 2nd Vilsmeier Attack (Formylation at C4, 85°C) D->E Electrophilic Aromatic Substitution F Aqueous Quench & Neutralization (Ice + NaHCO3) E->F Hydrolysis of Iminium Salt G 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (Target Product) F->G Isolation & Purification

Caption: Mechanistic workflow of the double Vilsmeier-Haack synthesis cascade.

Quantitative Optimization Data

The table below summarizes the causal relationship between reaction parameters and isolated yield. The data highlights why strict adherence to stoichiometric and thermodynamic thresholds is critical[3],[2].

POCl₃ (Equiv.)DMF (Equiv.)Temperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
2.05.070418Incomplete cyclization; unreacted hydrazone present.
3.010.080462Moderate yield; stalled at unformylated pyrazole intermediate.
4.0 Solvent (Excess) 85 3 89 Optimal conditions; complete cascade conversion.
5.0Solvent (Excess)120255Decreased yield due to C5-chlorination side reactions.

Standard Operating Protocol (Self-Validating)

Phase 1: Synthesis of Acetone 2-Fluorophenylhydrazone
  • Preparation: In a 250 mL round-bottom flask, dissolve 2-fluorophenylhydrazine hydrochloride (10.0 mmol) and sodium acetate (10.0 mmol) in 50 mL of a 1:1 ethanol/water mixture.

  • Condensation: Add acetone (12.0 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 2 hours. Self-Validation: Monitor via TLC (eluent: 10% EtOAc in Hexanes). The reaction is complete when the baseline hydrazine spot disappears.

  • Isolation: Cool to room temperature, extract with dichloromethane (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the hydrazone intermediate.

Phase 2: Double Vilsmeier-Haack Cyclization & Formylation
  • Reagent Generation: Purge a dry 100 mL two-neck flask with N₂. Add anhydrous DMF (15 mL) and cool to 0–5 °C in an ice-water bath.

  • Activation: Slowly add POCl₃ (40.0 mmol, 4.0 equiv) dropwise via syringe over 30 minutes. Self-Validation: The internal temperature must remain below 10 °C to prevent degradation of the highly reactive chloroiminium salt[2].

  • Addition: Dissolve the crude acetone 2-fluorophenylhydrazone (10.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the cold Vilsmeier reagent.

  • Cascade Reaction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 85 °C for 3 hours. Self-Validation: Monitor via TLC; the reaction is complete when the highly UV-active, fluorescent 4-carbaldehyde spot is the sole product.

  • Quench: Carefully pour the hot reaction mixture onto 100 g of vigorously stirred crushed ice.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.0–7.5. Self-Validation: A stable pH indicates complete neutralization of the generated phosphoric and hydrochloric acids.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the organic phase with water (3 x 50 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography (Hexanes/EtOAc, 4:1).

Troubleshooting & FAQs

Q1: Why is my overall yield consistently below 30%, and why does TLC show multiple intermediate spots? Causality: The transformation from hydrazone to the 4-carbaldehyde pyrazole is a multi-step cascade requiring two distinct electrophilic attacks by the Vilsmeier reagent[1]. Insufficient POCl₃ or low temperatures stall the reaction at the unformylated 1-(2-fluorophenyl)-3-methyl-1H-pyrazole stage. Furthermore, trace moisture in the DMF will rapidly hydrolyze the chloroiminium ion before it can react[2]. Solution: Ensure strictly anhydrous conditions (use freshly distilled DMF stored over molecular sieves). Use a minimum of 4.0 equivalents of POCl₃. Maintain the heating phase strictly at 85–90 °C; temperatures below 75 °C often fail to overcome the activation energy required for the sterically hindered C4 formylation.

Q2: I am observing a significant non-polar byproduct that reduces my target yield. What is it, and how do I prevent it? Causality: The pyrazole ring is electron-rich. If the reaction is subjected to excessively high temperatures (>110 °C) or prolonged reaction times with a large excess of POCl₃, the Vilsmeier reagent can induce chlorination at the C5 position, yielding 5-chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde[3]. Solution: Strictly control the heating block to not exceed 90 °C. Quench the reaction immediately once TLC indicates the complete consumption of the unformylated intermediate. Refer to the optimization table above for the ideal thermodynamic window.

Q3: During the aqueous workup, I get a massive, intractable emulsion. How can I improve product isolation? Causality: The neutralization of POCl₃/DMF with NaHCO₃ generates large amounts of phosphate and chloride salts. Because DMF is completely miscible with water, it acts as a co-solvent, altering the partition coefficient of the organic extraction solvent (EtOAc) and stabilizing the emulsion[2]. Solution: Pour the reaction mixture into a large excess of vigorously stirred crushed ice to control the exotherm. Before extraction, dilute the aqueous layer with copious amounts of water to reduce the DMF concentration. Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product in the aqueous layer, forcing it cleanly into the EtOAc phase.

References

  • Arkat USA. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." 3

  • BenchChem. "Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles." 2

  • ResearchGate. "Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles." 1

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, formulators, and drug development professionals struggling with the assay integration, formulation, or in vivo dosing of 1-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, formulators, and drug development professionals struggling with the assay integration, formulation, or in vivo dosing of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde .

Below, you will find a causality-driven FAQ, validated experimental workflows, and quantitative data to help you overcome the thermodynamic barriers of this highly lipophilic molecule.

Part 1: Molecular Profiling & Causality (FAQ)

Q: Why does 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde exhibit near-zero aqueous solubility? A: The insolubility is a direct consequence of the molecule's structural thermodynamics. The compound consists of a rigid, planar pyrazole ring coupled with a lipophilic 2-fluorophenyl group. Crucially, it lacks any ionizable functional groups (such as amines or carboxylic acids) at physiological pH, rendering standard pH-adjustment strategies (like salt formation) thermodynamically impossible. Furthermore, intermolecular hydrogen bonding—facilitated by the aldehyde oxygen and pyrazole nitrogen—creates a highly stable crystal lattice. Water cannot provide sufficient solvation energy to break this lattice, a notoriously common hurdle for pyrazole derivatives in drug discovery[1].

Q: Can I just use a higher concentration of DMSO to force it into solution? A: While DMSO perfectly solvates the hydrophobic molecule, relying solely on high DMSO concentrations is detrimental. For in vitro cell assays, DMSO concentrations above 0.5–1.0% (v/v) induce significant cytotoxicity and membrane permeabilization. For in vivo models, high organic solvent loads cause tissue necrosis and hemolysis. Furthermore, sudden dilution of a high-concentration DMSO stock into an aqueous buffer causes "solvent shift," leading to rapid nucleation and precipitation of the pyrazole before it can interact with its biological target[2].

Part 2: Troubleshooting Guide & Experimental Workflows

Issue 1: "Solvent Shift" Precipitation in In Vitro Assays

Symptom: The compound precipitates immediately when diluted from a DMSO stock into aqueous assay buffers (e.g., PBS or DMEM). Root Cause: The sudden introduction of water dramatically lowers the solvent capacity of the mixture. Solution: Co-solvency with Surfactant Stabilization. You must lower the dielectric constant of the aqueous phase and provide micelles to trap the free drug[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the pyrazole derivative in 100% DMSO to create a 10 mM stock. Vortex until completely clear.

  • Surfactant Addition: Add Tween-80 or Cremophor EL to the DMSO stock to achieve a final concentration of 5% (v/v) surfactant in the stock.

  • Aqueous Dilution (Dropwise): Warm the target aqueous buffer (e.g., PBS) to 37°C. While vortexing the buffer vigorously, add the DMSO/Surfactant stock dropwise to prevent localized high concentrations of water.

  • Self-Validation: Measure the absorbance of the final buffer at 600 nm. An OD600​>0.05 indicates colloidal aggregation (precipitation). A clear solution with an OD600​<0.01 validates the protocol.

Issue 2: Toxicity and Insolubility in In Vivo Dosing

Symptom: The required dose for animal models cannot be achieved without exceeding the maximum tolerated dose of organic solvents. Root Cause: Lack of a biocompatible hydration sphere around the lipophilic molecule. Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation. Cyclodextrins are cyclic oligosaccharides with a lipophilic inner cavity and a hydrophilic outer surface. They encapsulate the hydrophobic fluorophenyl and pyrazole moieties, forming a water-soluble "host-guest" complex without altering the covalent structure of the active pharmaceutical ingredient (API)[3],[].

Step-by-Step Methodology:

  • Molar Calculation: Weigh the pyrazole API and HP-β-CD to achieve a 1:2 molar ratio (excess CD drives the thermodynamic equilibrium toward complexation).

  • Co-evaporation: Dissolve the API in a minimal volume of ethanol. Dissolve the HP-β-CD in deionized water. Mix the two solutions under continuous magnetic stirring at 40°C for 24 hours.

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize for 48 hours to obtain a fluffy, amorphous white powder.

  • Self-Validation: Analyze the lyophilized powder via Differential Scanning Calorimetry (DSC). The disappearance of the pyrazole's sharp melting endotherm confirms successful molecular encapsulation. Reconstitute in sterile saline for dosing.

Issue 3: Poor Bioavailability in Solid Oral Formulations

Symptom: The crystalline form of the drug shows poor dissolution kinetics in simulated gastric/intestinal fluids. Root Cause: The high crystal lattice energy barrier prevents rapid dissolution. Solution: Polymeric Amorphous Solid Dispersion (ASD). By trapping the molecule in a polymer matrix, you arrest it in its amorphous (high-energy) state, bypassing the crystallization barrier[1],[5].

Step-by-Step Methodology:

  • Polymer Selection: Select a biocompatible polymer such as Poly(lactic-co-glycolic acid) (PLGA).

  • Co-dissolution: Dissolve both the pyrazole API and PLGA (1:9 w/w ratio) in a volatile organic solvent (e.g., acetone).

  • Nanoprecipitation: Inject the organic solution rapidly into a large volume of anti-solvent (water containing 1% Poloxamer) under high-shear homogenization (10,000 rpm).

  • Recovery: Stir overnight to evaporate the acetone, leaving drug-loaded polymeric nanoparticles suspended in water.

  • Self-Validation: Perform Dynamic Light Scattering (DLS). A monodisperse nanoparticle population (Polydispersity Index < 0.2) with a Z-average size < 200 nm validates the formulation[5].

Part 3: Quantitative Data Comparison

Table 1: Comparative Efficacy of Solubility Enhancement Strategies for Lipophilic Pyrazoles

Enhancement StrategyMechanism of ActionExpected Solubility GainBiocompatibility / ToxicityPrimary Application
Co-solvency (DMSO/Tween) Dielectric constant reduction & micellar trapping50x - 100xLow (Cytotoxic at >1% v/v)In vitro biochemical assays
HP-β-CD Complexation Host-guest hydrophobic encapsulation100x - 500xHigh (FDA GRAS listed)In vivo IV/Oral dosing
Polymeric Solid Dispersion Amorphous state stabilization via PLGA matrix10x - 50xHigh (Biodegradable)Solid oral formulation

Part 4: Workflows & Pathway Visualizations

DecisionTree Start Evaluate 1-(2-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde CheckAssay Determine Downstream Application Start->CheckAssay InVitro In Vitro Assays (Cell culture, Biochemical) CheckAssay->InVitro InVivo In Vivo / Preclinical (Animal models) CheckAssay->InVivo Formulation Formulation / Scale-up (Solid oral dosage) CheckAssay->Formulation Cosolvent Co-solvency + Surfactant (DMSO / Tween-80) InVitro->Cosolvent Tolerates <1% DMSO Cyclodextrin Inclusion Complexation (HP-β-CD) InVivo->Cyclodextrin Requires biocompatibility SolidDispersion Amorphous Solid Dispersion (PLGA / PVP) Formulation->SolidDispersion Requires solid state

Decision tree for selecting a solubility enhancement strategy.

CyclodextrinWorkflow Step1 Weigh Pyrazole API & HP-β-CD (Molar Ratio 1:1 to 1:2) Step2 Solvent Evaporation / Kneading (Add minimal EtOH/Water) Step1->Step2 Step3 Host-Guest Interaction (Hydrophobic cavity encapsulates API) Step2->Step3 Step4 Lyophilization (Freeze-drying to solid powder) Step3->Step4 Step5 Reconstitution in Aqueous Media (Clear, stable solution) Step4->Step5

Step-by-step workflow for HP-β-CD inclusion complexation.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: PMC (National Institutes of Health) URL:[Link]

  • Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities Source: University of Pretoria / BioNanoScience URL:[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: PMC (National Institutes of Health) URL:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Welcome to the technical support guide for the synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. This molecule is a valuable building block in medicinal chemistry, and its efficient synthesis is critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. This molecule is a valuable building block in medicinal chemistry, and its efficient synthesis is critical for many research and development programs.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the two key stages of its synthesis: the initial pyrazole ring formation and the subsequent formylation. We will address common challenges, explain the underlying chemical principles, and provide field-proven protocols to help you minimize side products and maximize yield.

Section 1: Controlling Regioselectivity in Pyrazole Ring Formation

The primary challenge in the first stage of the synthesis—the condensation of (2-fluorophenyl)hydrazine with an unsymmetrical 1,3-dicarbonyl compound—is controlling the regioselectivity.[2] Failure to do so results in a mixture of isomers that are often difficult to separate, leading to significant yield loss.

FAQ 1: My reaction is producing a mixture of 1-(2-fluorophenyl)-3-methyl- and 1-(2-fluorophenyl)-5-methyl-1H-pyrazole. How can I selectively synthesize the 3-methyl isomer?

Answer: This is a classic regioselectivity issue inherent to the Knorr pyrazole synthesis when using an unsymmetrical dicarbonyl like acetoacetaldehyde or its synthetic equivalents.[3] The substituted hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two non-equivalent carbonyl groups. The initial nucleophilic attack can occur at two different sites, leading to two distinct regioisomers.

The outcome is governed by a delicate balance of steric and electronic factors, as well as the reaction conditions.[2] The key is to manipulate these factors to favor the attack of the N1 nitrogen of (2-fluorophenyl)hydrazine on the more electrophilic carbonyl carbon of the dicarbonyl synthon, leading to the desired 3-methyl product after cyclization and dehydration.

G cluster_reactants Reactants R1 2-Fluorophenylhydrazine P1 P1 R1->P1 P2 P2 R1->P2 R2 Acetoacetaldehyde Dimethyl Acetal (or other 1,3-dicarbonyl precursor) R2->P1 R2->P2 I1 I1 I2 I2 Prod_Desired Prod_Desired Prod_Side Prod_Side

Troubleshooting Guide for Regioselectivity

ParameterRecommendation & Rationale
pH Control Run the reaction under acidic conditions (e.g., HCl, H₂SO₄). The rationale is that acidic conditions protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The keto-carbonyl (C1) is generally more basic and more readily protonated than the aldehyde-carbonyl (C3), further favoring nucleophilic attack at C1 to yield the desired 3-methyl isomer.[2]
Solvent Choice Use polar protic solvents like ethanol or acetic acid. These solvents can stabilize the charged intermediates and facilitate the proton transfer steps required for cyclization. Some studies have shown that fluorinated alcohols can enhance regioselectivity through specific hydrogen-bonding interactions.[2]
Temperature Start at low temperature (0-5 °C) and allow the reaction to slowly warm to room temperature or reflux. Lower temperatures often increase the selectivity of kinetically controlled reactions by favoring the pathway with the lower activation energy, which is typically the more electronically favored pathway.
Dicarbonyl Source Use a protected aldehyde form, such as acetoacetaldehyde dimethyl acetal. This precursor hydrolyzes in situ under acidic conditions to generate acetoacetaldehyde. This slow, controlled release can prevent side reactions and often improves selectivity compared to using the unstable free dicarbonyl.
Protocol 1: Optimized Synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-fluorophenyl)hydrazine hydrochloride (1.0 eq) and ethanol (5-10 mL per gram of hydrazine).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add concentrated hydrochloric acid (0.1-0.2 eq) dropwise.

  • Dicarbonyl Addition: Slowly add acetoacetaldehyde dimethyl acetal (1.1 eq) to the stirring solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C for ethanol) and monitor its progress by TLC until the starting hydrazine is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired 1-(2-fluorophenyl)-3-methyl-1H-pyrazole.

Section 2: Minimizing Side Products in Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles, typically at the C4 position.[4][5] However, improper execution can lead to low yields, incomplete reactions, and challenging purification.

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF (Solvent) Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Add dropwise at 0 °C ReactionMix Reaction Mixture Vilsmeier->ReactionMix Pyrazole 1-(2-fluorophenyl)- 3-methyl-1H-pyrazole Pyrazole->ReactionMix Product Desired Product: 1-(2-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde ReactionMix->Product Stir at 0 °C to RT/Heat Quench Quench on Ice Product->Quench Neutralize Neutralize (e.g., NaHCO3) Quench->Neutralize Extract Extract & Purify Neutralize->Extract Final Pure Product Extract->Final

FAQ 2: My Vilsmeier-Haack reaction is sluggish or results in a low yield. What are the common causes?

Answer: A low-yielding Vilsmeier-Haack reaction is most often traced back to the quality and handling of the reagents or suboptimal reaction conditions. The Vilsmeier reagent is highly sensitive to moisture and must be prepared in situ under anhydrous conditions.[4]

Troubleshooting Guide for Low Yields

IssueCause & ExplanationRecommended Solution
Inactive Reagent The Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). If either reagent is old or has been exposed to atmospheric moisture, it will be partially hydrolyzed, reducing the concentration of the active electrophile.[4]Use freshly opened or distilled POCl₃ and anhydrous DMF. Ensure all glassware is thoroughly oven- or flame-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting pyrazole. Conversely, a very large excess can sometimes lead to side products or complicate the work-up.A common and effective stoichiometry is Pyrazole:POCl₃:DMF of 1 : 1.5 : 3-4. Prepare the reagent by adding POCl₃ (1.5 eq) to DMF (3-4 eq) at 0 °C, then add the pyrazole.[6]
Sub-optimal Temperature / Time The pyrazole ring, substituted with an electron-withdrawing fluorophenyl group, is less reactive than unsubstituted pyrazole. The reaction may require more forcing conditions than expected to achieve full conversion.After adding the pyrazole at 0 °C, allow the reaction to warm to room temperature. If TLC analysis shows a slow reaction, gently heat the mixture to 50-80 °C for several hours.[7] Monitor by TLC until completion.
Difficult Product Isolation The formylated product may have some water solubility. Emulsions can also form during aqueous work-up, trapping the product.[4]During work-up, after neutralizing, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility. Extract multiple times with a suitable organic solvent like dichloromethane.
FAQ 3: I am observing unknown impurities in my final product after work-up. What could they be?

Answer: Besides unreacted starting material, impurities can arise from several sources. The work-up procedure is critical; the reaction mixture is highly acidic and must be quenched carefully.

  • Decomposition: Pouring the acidic reaction mixture into a concentrated basic solution can cause localized heating and potential decomposition of the aldehyde product. The recommended procedure is to pour the reaction mixture slowly onto crushed ice, then neutralize the cold acidic solution with a base like sodium bicarbonate or sodium hydroxide solution.[7]

  • Hydrolyzed Reagent Byproducts: If the Vilsmeier reagent is prepared improperly or exposed to water, various phosphorus-containing byproducts can form, which may complicate purification.

  • Over-formylation: While unlikely for this specific substrate due to the deactivating nature of the existing groups, highly activated systems can sometimes undergo bis-formylation. This is not a common side product here.

Protocol 2: Optimized Vilsmeier-Haack Formylation

This protocol provides a robust starting point for the formylation of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole.

  • Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.5 eq) dropwise via syringe over 30 minutes, keeping the internal temperature below 5 °C. A white solid may form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 1-(2-fluorophenyl)-3-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the temperature at 0 °C.

  • Reaction: After addition, allow the mixture to stir at room temperature for 1 hour, then heat to 60-70 °C. Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate:hexanes). The reaction is typically complete in 2-4 hours.

  • Quenching: Cool the reaction flask back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization & Isolation: Carefully neutralize the acidic solution to pH 7-8 by the slow addition of 30% aqueous sodium hydroxide solution or solid sodium bicarbonate. The product often precipitates as a solid.

  • Purification: Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum. If no solid forms, extract the aqueous solution multiple times with dichloromethane. The crude product can be further purified by recrystallization from ethanol or isopropanol to yield pure 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.[8]

References

  • Deng, X., & Mani, N. S. (2008). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters, 10(7), 1307–1310. Available from: [Link]

  • Wang, X., et al. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, 21(7), 2149–2152. Available from: [Link]

  • Luo, Y., et al. (2007). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Hacck reaction. Chinese Chemical Letters. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available from: [Link]

  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. Available from: [Link]

  • ResearchGate. Synthesis and characterization of steroidal 5'- formyl (6,7-c) pyrazoles using Vilsmeier- Haack reagent. Available from: [Link]

  • Kumar, S. R., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1735-1742. Available from: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6563. Available from: [Link]

  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • Vrandečić, K., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 27(15), 4983. Available from: [Link]

  • Google Patents. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
  • ScienceOpen. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Available from: [Link]

  • Baktir, Z., et al. (2011). 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1734. Available from: [Link]

Sources

Optimization

preventing oxidation of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde during long-term storage

Welcome to the Technical Support Center for 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde . This portal is designed for researchers, scientists, and drug development professionals who utilize this critical heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde . This portal is designed for researchers, scientists, and drug development professionals who utilize this critical heteroaryl building block in active pharmaceutical ingredient (API) synthesis.

Because of its C4-carbaldehyde moiety, this compound is highly susceptible to aerobic autoxidation. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the long-term stability and integrity of your chemical inventory.

Mechanistic Grounding: The Autoxidation Pathway

To prevent degradation, we must first understand the causality of the oxidation. The conversion of an aldehyde to a carboxylic acid in the presence of air is not a simple single-step oxidation; it is driven by a radical-chain mechanism originally characterized by Bäckström[1].

The autoxidation proceeds via the following stages:

  • Initiation: Trace metals, light, or heat catalyze the initial hydrogen-atom abstraction (HAA) from the aldehyde to generate an acyl radical[2].

  • Propagation: The acyl radical reacts rapidly with molecular oxygen ( O2​ ) to form an acyl peroxy radical. This radical abstracts a hydrogen atom from a second aldehyde molecule, generating a peracid and regenerating the acyl radical chain carrier[3].

  • Termination/Rearrangement: The highly reactive peracid undergoes a Baeyer-Villiger-type reaction with another unreacted aldehyde molecule, forming an unstable intermediate that collapses into two equivalents of the corresponding carboxylic acid[1].

AutoxidationMechanism A Aldehyde (A) 1-(2-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde B Acyl Radical (B) A->B Initiation (H-Atom Abstraction) C Acyl Peroxy Radical (C) B->C + O₂ O2 Oxygen (O₂) O2->C C->B Chain Carrier Regeneration D Peracid (D) C->D + Aldehyde (A) E Baeyer-Villiger Intermediate (E) D->E + Aldehyde (A) F Carboxylic Acid (F) (Oxidized Impurity) E->F Rearrangement (Yields 2 eq. Acid)

Radical-chain mechanism of aldehyde autoxidation leading to carboxylic acid degradation.

Troubleshooting & FAQs

Q1: My 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde was originally a free-flowing powder, but after 3 months in the fridge, it has become a sticky, discolored gum. What happened? A: This is a classic physical manifestation of autoxidation. As the aldehyde oxidizes to 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, the newly formed acid acts as an impurity that disrupts the crystalline lattice of the pure aldehyde. This results in severe melting point depression, turning the powder into a sticky gum. You will need to purify the compound using the acid-base extraction protocol provided below before using it in any downstream coupling reactions.

Q2: I stored the vial in a standard -20°C freezer. Why is it still oxidizing? A: Temperature reduction slows reaction kinetics, but it does not stop the presence of oxygen. Standard screw-cap vials are highly permeable to atmospheric oxygen over time. Furthermore, if the vial was sealed in ambient air, the headspace contains ~21% oxygen. To prevent oxidation, you must displace the oxygen and moisture using an inert gas prior to freezing[4].

Q3: Should I purge my storage vials with Nitrogen ( N2​ ) or Argon ( Ar )? A: Argon is vastly superior for solid storage. Argon is approximately 38% denser than air and 43% denser than nitrogen. When you purge a vial with Argon, the gas acts like a heavy blanket, settling at the bottom of the vial and actively physically displacing the lighter oxygen out of the headspace[4]. Nitrogen mixes more readily with ambient air, often leaving residual oxygen trapped in the powder bed unless rigorous vacuum-backfill cycles are employed.

Q4: Can I add an antioxidant like BHT (Butylated hydroxytoluene) to stabilize the aldehyde? A: While BHT is an excellent radical scavenger that terminates the autoxidation chain mechanism[5], it is strongly discouraged for pharmaceutical intermediates. Adding BHT introduces a new chemical impurity that can interfere with sensitive downstream organometallic catalysis (e.g., Suzuki or Buchwald-Hartwig couplings) and complicates API regulatory impurity profiling. Rely on strict environmental controls (Argon, -20°C, Amber vials) instead.

Quantitative Stability Data

The following table summarizes the expected degradation rates of heteroaryl carbaldehydes based on empirical stability testing across different storage environments.

Storage AtmosphereContainer TypeStorage TempLight ExposureEst. Purity at 1 MonthEst. Purity at 6 Months
Ambient AirClear Glass Vial25°C (RT)Ambient Lab Light< 85%< 50% (Gummy solid)
Ambient AirAmber Glass Vial-20°CDark~ 95%~ 80%
Nitrogen ( N2​ ) PurgeAmber Glass Vial-20°CDark> 98%~ 92%
Argon ( Ar ) Backfill Amber Glass + Parafilm -20°C Dark > 99.5% > 99%

Experimental Protocols

Protocol A: Schlenk-Line Argon Inerting for Long-Term Storage

This protocol creates a self-validating inert environment to guarantee shelf-life.

  • Vial Selection: Transfer the 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde into a clean, dry, amber glass vial. Ensure the vial is no more than 50% full to allow adequate gas displacement.

  • Septum Capping: Seal the vial with a PTFE-lined silicone septum cap. PTFE provides chemical resistance, while silicone ensures a self-healing seal for needle punctures[6].

  • Schlenk Line Setup: Attach a fine-gauge needle (e.g., 20G) to the Argon manifold of a Schlenk line. Set the Argon flow to a gentle, steady stream.

  • Venting: Insert a short, open "vent" needle into the septum to allow displaced air to escape.

  • Argon Purge: Insert the Argon-supplying needle through the septum, pushing it down so the tip is positioned just above the solid powder bed.

  • Displacement: Allow the heavy Argon to flow for 3–5 minutes. The Argon will pool at the bottom, pushing the lighter atmospheric oxygen up and out through the vent needle[4].

  • Sealing: Remove the vent needle first to allow a slight positive pressure of Argon to build inside the vial. Then, swiftly remove the Argon supply needle.

  • Secondary Seal: Wrap the cap tightly with Parafilm to prevent gradual oxygen ingress during thermal cycling in the freezer. Store immediately at -20°C.

Protocol B: Recovery and Purification of Oxidized Aldehyde

If your compound has degraded into a sticky solid, use this simple acid-base wash to remove the carboxylic acid impurity and recover the pure aldehyde.

  • Dissolution: Dissolve the degraded, sticky mixture in an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of material).

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

    • Causality: The mildly basic NaHCO3​ deprotonates the carboxylic acid impurity, converting it into a highly water-soluble sodium carboxylate salt. The aldehyde remains uncharged and stays in the organic layer.

  • Phase Separation: Shake vigorously, venting frequently to release CO2​ gas. Allow the layers to separate. Drain and discard the lower aqueous layer (which now contains the oxidized impurity).

  • Secondary Wash: Wash the organic layer once with brine (saturated NaCl ) to remove residual water and base.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter out the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. The pure 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde will precipitate as a clean solid.

  • Storage: Immediately subject the recovered solid to Protocol A .

References

  • Bäckström, H. L. J., & Zhdankin, V. V. (2021). Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates. ChemRxiv. Available at:[Link]

  • Linde Gas. (n.d.). Inerting, purging, sparging, pressure transfer in pharma/biotech. Linde Gas Industrial Applications. Available at:[Link]

  • University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library. Available at:[Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Stack Exchange Network. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(2-Fluorophenyl) vs. 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the assumption that positional isomers of halogenated building blocks will behave similarly in downstream syntheses. This is a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the assumption that positional isomers of halogenated building blocks will behave similarly in downstream syntheses. This is a critical misconception. When comparing 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde and its 4-fluorophenyl isomer , the simple relocation of a single fluorine atom from the para to the ortho position fundamentally alters the molecule's 3D conformation, electronic distribution, and reactive susceptibility.

This guide provides an in-depth, objective comparison of these two isomeric building blocks, detailing the mechanistic causality behind their divergent reactivity and providing field-validated experimental protocols for their application.

Mechanistic Rationale: Steric Twist vs. Resonance Donation

To understand the reactivity differences between these isomers, we must analyze the interplay between steric hindrance and electronic communication across the N1-phenyl bond.

The 4-Fluorophenyl Isomer (Coplanar & Conjugated)

In the 4-fluoro isomer, the fluorine atom is positioned distally from the pyrazole core. Without steric clashes at the ortho positions, the phenyl ring can adopt a nearly coplanar geometry relative to the pyrazole ring. This coplanarity facilitates extended π -conjugation. The fluorine atom, while inductively withdrawing, can donate electron density via resonance (+M effect) through the phenyl π -system directly into the electron-deficient pyrazole-4-carbaldehyde system. This resonance dampens the electrophilicity of the C4-aldehyde, making it moderately reactive.

The 2-Fluorophenyl Isomer (Orthogonal & Electron-Deficient)

Conversely, the 2-fluoro isomer suffers from severe A(1,3)-like steric strain. The ortho-fluorine atom sterically clashes with the 5-hydrogen and 3-methyl group of the pyrazole ring. To relieve this strain, the phenyl ring is forced to twist out of plane, adopting a dihedral angle of approximately 60–80°. This orthogonal twist breaks the π -conjugation between the two rings. Consequently, the pyrazole core is isolated from any resonance donation from the phenyl ring. Driven solely by the inductive electron-withdrawing (-I) effects of the orthogonal fluorophenyl group, the pyrazole ring becomes significantly more electron-deficient. This drastically increases the electrophilicity of the C4-aldehyde .

Comparative Reactivity Profiles

The conformational and electronic differences outlined above manifest in two primary reactivity pathways: Aldehyde Condensation and Nucleophilic Aromatic Substitution (SNAr).

Electrophilicity of the Aldehyde

Because the 2-fluoro isomer possesses a more electron-deficient pyrazole core, the partial positive charge ( δ+ ) on the C4-carbonyl carbon is magnified. In standard nucleophilic additions—such as Knoevenagel condensations, reductive aminations, or Wittig olefinations—the 2-fluoro isomer consistently exhibits faster reaction kinetics and higher yields compared to the 4-fluoro isomer.

SNAr Reactivity at the Aryl Fluoride

The pyrazole-4-carbaldehyde moiety acts as a potent electron-withdrawing group (EWG). In the 2-fluoro isomer, the fluorine atom is positioned ortho to this EWG linkage. This proximity highly activates the C-F bond for Nucleophilic Aromatic Substitution (SNAr) with secondary amines (e.g., morpholine, piperidine) or thiols. The 4-fluoro isomer, being para to the pyrazole linkage and lacking the same degree of inductive activation, is highly resistant to SNAr under identical thermal conditions.

Quantitative Performance Data
Property / Reactivity Metric1-(2-Fluorophenyl) Isomer1-(4-Fluorophenyl) IsomerMechanistic Driver
Estimated Dihedral Angle ~60° – 80° (Twisted)~0° – 20° (Coplanar)Steric clash between 2-F and pyrazole 5-H / 3-Me
Aldehyde Electrophilicity HighModerateLoss of +M resonance donation from the phenyl ring
Knoevenagel Yield (Standard)92% (Complete in 2 hours)81% (Complete in 4 hours)Enhanced δ+ at the C4-carbonyl carbon
SNAr Conversion (Morpholine)>85% conversion (120 °C, 12h)<5% conversion (120 °C, 12h)Ortho-activation by the pyrazole EWG effect

Experimental Workflows & Validated Protocols

Synthesis_Workflow A Fluorophenylhydrazine (Ortho or Para) B Hydrazone Intermediate A->B Acetone, H+ Condensation D Target Pyrazole-4- carbaldehyde B->D Cyclization & Formylation C Vilsmeier-Haack Reagent (POCl3/DMF) C->D Electrophilic Attack

Vilsmeier-Haack synthesis workflow for fluorophenyl pyrazole-4-carbaldehydes.
Protocol A: Vilsmeier-Haack Synthesis of the Pyrazole Core

This protocol utilizes the Vilsmeier-Haack reaction to achieve simultaneous cyclization and formylation of the hydrazone intermediate, a standard and highly reliable method for synthesizing 1-aryl-1H-pyrazole-4-carbaldehydes .

Step-by-Step Methodology:

  • Hydrazone Formation: Suspend 10.0 mmol of the selected fluorophenylhydrazine hydrochloride in 20 mL of ethanol. Add 10.5 mmol of acetone and 2 drops of glacial acetic acid. Reflux for 2 hours, then remove the solvent in vacuo to isolate the hydrazone intermediate.

  • Vilsmeier Reagent Preparation: In a dry, argon-purged flask, cool 30 mL of anhydrous N,N-dimethylformamide (DMF) to 0 °C. Dropwise, add 30.0 mmol (3 equivalents) of phosphorus oxychloride (POCl 3​ ). Stir for 30 minutes at 0 °C to ensure complete formation of the chloriminium ion.

  • Cyclization & Formylation: Dissolve the crude hydrazone in 10 mL of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C. Gradually warm the mixture to 80 °C and stir for 4 hours.

  • Quenching & Isolation: Pour the cooled reaction mixture over crushed ice and neutralize to pH 7 with saturated aqueous Na 2​ CO 3​ . Extract with ethyl acetate (3 x 30 mL), wash with brine, dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validation Check: The success of the formylation is instantly confirmed by 1 H NMR. Look for the distinct, highly deshielded aldehyde proton singlet appearing between 9.90 and 10.10 ppm.

Reactivity_Pathways Core 1-(Fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Aldehyde Aldehyde Condensation (e.g., Knoevenagel) Core->Aldehyde Primary Electrophilic Site (Faster for 2-F isomer) SNAr SNAr at Aryl Fluoride (Nucleophilic Substitution) Core->SNAr Activated in 2-F isomer (Resistant in 4-F isomer) DoM Directed Ortho Metalation (C-H Functionalization) Core->DoM Regioselective Lithiation (Directed by F)

Divergent reactivity pathways of fluorophenyl pyrazole-4-carbaldehydes.
Protocol B: Comparative Knoevenagel Condensation

To objectively measure the electrophilicity difference between the two isomers, a standardized Knoevenagel condensation with malononitrile is employed.

Step-by-Step Methodology:

  • Reaction Setup: In two parallel 25 mL round-bottom flasks, dissolve 1.0 mmol of the 2-fluoro isomer (Flask A) and 1.0 mmol of the 4-fluoro isomer (Flask B) in 5 mL of absolute ethanol.

  • Reagent Addition: Add 1.1 mmol of malononitrile and 0.1 mmol (10 mol%) of piperidine (catalyst) to each flask.

  • Monitoring: Stir both reactions at room temperature. Monitor the consumption of the starting aldehyde via TLC (Eluent: 7:3 Hexanes/EtOAc, visualizing under UV 254 nm).

  • Isolation: Once the starting material is consumed, cool the flasks in an ice bath to induce precipitation of the highly conjugated dicyanovinyl product. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Self-Validation Check: The 2-fluoro isomer will typically precipitate as a dense solid within 2 hours, whereas the 4-fluoro isomer requires approximately 4 hours for complete conversion. Analytically, the disappearance of the aldehyde peak (~9.9 ppm) and the emergence of a new vinylic proton peak (~7.8 ppm) in the 1 H NMR spectrum validates the condensation.

References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: Molecules (via National Center for Biotechnology Information / PMC) URL:[Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: Molbank (via MDPI) URL:[Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkivoc (via ARKAT USA) URL:[Link]

Comparative

A Researcher's Guide to Comparative Molecular Docking of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Derivatives for Novel Drug Discovery

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous clinically significant therapeutic agents.[1] Its synthetic versatility and diverse biol...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous clinically significant therapeutic agents.[1] Its synthetic versatility and diverse biological activities have made it a focal point for medicinal chemists.[1][2] This guide provides an in-depth, technical walkthrough for conducting comparative molecular docking studies on a specific series of promising compounds: 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating these derivatives in silico, predicting their therapeutic potential, and elucidating structure-activity relationships (SAR) that can guide further optimization.

The Rationale: Why Focus on These Pyrazole Derivatives?

The 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde core is a promising starting point for several reasons. The pyrazole ring is a known pharmacophore with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of a fluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions with protein targets. The carbaldehyde functional group offers a versatile handle for synthetic modification, allowing for the creation of a diverse library of derivatives.

This guide will use a hypothetical series of derivatives to illustrate the comparative docking workflow. These derivatives are designed based on common synthetic modifications reported in the literature for similar pyrazole-containing compounds.

The Workflow: A Step-by-Step Guide to Comparative Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein.[4] This allows for the estimation of binding affinity and the analysis of intermolecular interactions. The following protocol outlines a self-validating system for comparing our pyrazole derivatives.

Experimental Protocol: Molecular Docking
  • Protein Target Selection and Preparation:

    • Rationale: The choice of protein target is dictated by the therapeutic area of interest. For this guide, we will consider two common targets for pyrazole derivatives: a protein kinase (e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), PDB ID: 2QU5) for anticancer applications[5][6] and a bacterial enzyme (e.g., Escherichia coli DNA gyrase B, PDB ID: 1FJ4) for antimicrobial studies.[7]

    • Procedure:

      • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

      • Prepare the protein for docking using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This typically involves removing water molecules, adding polar hydrogens, and assigning partial charges.[4][8]

      • Define the binding site. This can be done by identifying the pocket occupied by a co-crystallized ligand or by using a pocket prediction algorithm.

  • Ligand Preparation:

    • Rationale: The ligands (our pyrazole derivatives) must be in a 3D format with correct stereochemistry and protonation states for the docking software to interpret them accurately.

    • Procedure:

      • Sketch the 2D structures of the 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde derivatives.

      • Convert the 2D structures to 3D using a program like Chem3D or Open Babel.[4][8]

      • Perform energy minimization of the 3D structures using a force field like MMFF94 to obtain a low-energy conformation.

      • Save the structures in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Molecular Docking Simulation:

    • Rationale: The docking algorithm explores various conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a scoring function that estimates binding affinity.

    • Procedure:

      • Use a validated docking program such as AutoDock Vina, GOLD, or Glide.[7][8][9]

      • Define the grid box, which is a 3D grid that encompasses the binding site.

      • Run the docking simulation. The program will generate a set of possible binding poses for each ligand, ranked by their predicted binding energy.

  • Analysis of Docking Results:

    • Rationale: This step involves a detailed examination of the docking poses to understand the interactions driving ligand binding and to compare the different derivatives.

    • Procedure:

      • Analyze the binding energies. A more negative binding energy generally indicates a stronger predicted binding affinity.

      • Visualize the top-ranked docking poses for each derivative in a molecular visualization program like PyMOL or Discovery Studio.

      • Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.

Workflow Diagram

MolecularDockingWorkflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB 1. Select & Download Protein Target (PDB) PrepProt 2. Prepare Protein (Remove water, add H+) PDB->PrepProt Grid 4. Define Binding Site (Grid Box) PrepProt->Grid Ligands 3. Prepare Ligand Library (2D to 3D, Energy Min.) Dock 5. Run Docking (e.g., AutoDock Vina) Ligands->Dock Grid->Dock Analyze 6. Analyze Binding Energy & Interactions Dock->Analyze Compare 7. Compare Derivatives (SAR) Analyze->Compare

Caption: A streamlined workflow for comparative molecular docking studies.

Comparative Data Presentation

To facilitate a clear comparison, the docking results should be summarized in a structured table. This allows for a quick assessment of the relative performance of each derivative.

DerivativeModification on CarbaldehydeTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Core -CHOVEGFR-2-7.5Cys919, Asp10461
1a Schiff base with anilineVEGFR-2-8.9Cys919, Asp1046, Glu8852
1b Schiff base with 4-chloroanilineVEGFR-2-9.5Cys919, Asp1046, Glu8852
1c Hydrazone with isonicotinohydrazideVEGFR-2-9.2Cys919, Asp1046, His8793
Core -CHODNA Gyrase B-6.8Asp73, Asn461
2a Schiff base with anilineDNA Gyrase B-7.9Asp73, Asn46, Arg762
2b Schiff base with 4-chloroanilineDNA Gyrase B-8.4Asp73, Asn46, Arg762
2c Hydrazone with isonicotinohydrazideDNA Gyrase B-8.1Asp73, Asn46, Gly773

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Elucidating Structure-Activity Relationships (SAR)

The primary goal of a comparative docking study is to understand how structural modifications influence binding affinity and interaction patterns. This understanding forms the basis of the Structure-Activity Relationship (SAR).

  • Modification of the carbaldehyde is beneficial: All derivatives show improved binding energies compared to the core structure.

  • Aromatic interactions are important: The introduction of an additional phenyl ring in the Schiff base derivatives (1a, 1b, 2a, 2b) likely leads to favorable pi-pi stacking or hydrophobic interactions within the binding pocket.

  • Electron-withdrawing groups can enhance binding: The chloro-substituted aniline derivative (1b and 2b) shows a more favorable binding energy than the unsubstituted aniline derivative (1a and 2a). This could be due to enhanced electrostatic interactions.

  • Hydrogen bond donors/acceptors are key: The hydrazone derivative (1c and 2c), with its additional hydrogen bonding capabilities, shows strong binding affinity.

SAR Logic Diagram

SAR_Logic cluster_core Core Scaffold cluster_mods Structural Modifications cluster_effects Predicted Effects cluster_outcome Outcome Core 1-(2-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Mod1 Addition of Aromatic Ring (e.g., Schiff Base) Core->Mod1 Mod2 Addition of H-Bond Donors/Acceptors (e.g., Hydrazone) Core->Mod2 Mod3 Substitution on Phenyl Ring (e.g., -Cl) Core->Mod3 Effect1 Increased Hydrophobic Interactions Mod1->Effect1 Effect2 Increased Hydrogen Bonding Mod2->Effect2 Effect3 Enhanced Electrostatic Interactions Mod3->Effect3 Outcome Improved Binding Affinity Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Logical flow from structural modification to improved binding affinity.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative molecular docking studies on 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde derivatives. By systematically evaluating a series of rationally designed analogs, researchers can gain valuable insights into their potential as therapeutic agents. The docking results, when analyzed in the context of SAR, provide a clear roadmap for the design of next-generation compounds with improved potency and selectivity.

It is crucial to remember that in silico studies are predictive. The most promising candidates from these computational analyses should be synthesized and subjected to in vitro and in vivo biological evaluation to validate the docking predictions.[6] This iterative cycle of design, simulation, synthesis, and testing is the cornerstone of modern, efficient drug discovery.

References

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Vertex AI Search.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC. [Link]

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. (2022). Arabian Journal of Chemistry.
  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. (2021). Biointerface Research in Applied Chemistry.
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Safety & Regulatory Compliance

Safety

1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling complex fluorinated heterocycles by treating them as standard organic waste. The proper disposal of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling complex fluorinated heterocycles by treating them as standard organic waste. The proper disposal of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde requires a highly strategic approach. This is not merely a compliance exercise; it is an operational necessity driven by the convergence of three distinct reactive moieties: the highly stable C-F bond, the energy-dense pyrazole core, and the electrophilic carbaldehyde group.

This guide provides the authoritative, step-by-step logistical framework required to manage, segregate, and dispose of this compound safely, ensuring absolute compliance with environmental regulations and laboratory safety standards.

The Chemistry of Containment: Why Standard Disposal Fails

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior in a waste stream. Standard aqueous drain disposal or conventional organic incineration is strictly prohibited for this compound due to the following mechanistic reasons:

  • The Fluorophenyl Moiety (C-F Bond Stability): The carbon-fluorine bond is exceptionally strong and resistant to standard biological or chemical degradation. If sent to a standard incinerator, incomplete combustion will generate highly toxic hydrogen fluoride (HF) gas. Therefore, it must be routed to a facility equipped for , which utilizes two-stage combustion (>1000°C) and alkaline scrubbers to neutralize HF [1].

  • The Pyrazole Core (Nitrogen-Rich Heterocycle): The N-N bond in the pyrazole ring releases significant energy upon combustion and forms nitrogen oxides (NOx). This necessitates an incinerator equipped with selective catalytic reduction (SCR) systems.

  • The Carbaldehyde Group (Electrophilic Reactivity): The C4-aldehyde is reactive and can undergo slow oxidation to a carboxylic acid or react exothermically with primary amines. Mixing this compound with incompatible waste streams (like strong oxidizers or amine bases) in a single carboy creates a severe pressurization and fire risk.

Quantitative Waste Parameters & Thresholds

To maintain a self-validating waste management system, monitor the following quantitative parameters before and during disposal.

ParameterRegulatory/Operational ThresholdCausality & Action Required
Halogen Content > 1% (10,000 ppm)Triggers mandatory routing to high-temperature halogenated incinerators. Do not mix with non-halogenated streams.
pH of Liquid Waste 2.0 < pH < 12.5Prevents classification as "Corrosive" RCRA waste. Neutralize any acidic/basic carrier solvents prior to carboy addition.
Container Headspace Minimum 10%Accommodates the vapor pressure expansion of carrier solvents (e.g., DCM) to prevent hydrostatic rupture.
Accumulation Time < 180 DaysMandated by to prevent long-term environmental degradation risks [2].

Operational Segregation & Disposal Workflows

The following protocols are designed as self-validating systems. By following the validation steps, you ensure that the disposal process remains chemically stable and compliant.

Protocol 1: Liquid Waste Segregation (Solvent Solutions)

Use this protocol when the compound is dissolved in organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMF).

  • Verify Compatibility: Ensure the carrier solvent contains no strong oxidizers (e.g., peroxides, nitric acid) or primary amines.

  • Container Selection: Select a dedicated, chemically compatible High-Density Polyethylene (HDPE) carboy. Label it explicitly: "Hazardous Waste - Halogenated Organics (Contains Fluorinated Pyrazole)".

  • Transfer Mechanics: Operating inside a certified chemical fume hood, use a wide-mouth funnel to transfer the liquid waste.

  • Headspace Management: Stop filling when the carboy reaches 90% capacity. Causality: Halogenated solvents have high vapor pressures; the 10% headspace acts as a compressible buffer against temperature-induced pressure spikes.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the container's volume.

  • System Validation: After sealing, visually inspect the carboy after 1 hour. A lack of bulging or heat generation validates that no incompatible cross-reactions (such as aldehyde oxidation) are occurring.

Protocol 2: Solid Waste & Consumables Disposal

Use this protocol for contaminated weigh boats, spatulas, Kimwipes, and filter paper.

  • Collection: Gather all contaminated solid materials immediately after use in a designated solid waste bin inside the fume hood.

  • Dual-Barrier Containment: Double-bag the solid waste using heavy-duty, puncture-resistant polyethylene bags. Causality: The aldehyde group can volatilize or react with ambient moisture over time. Double-bagging creates a dual vapor barrier, preventing fugitive emissions.

  • Labeling: Affix a RCRA-compliant hazardous solid waste label, explicitly listing "1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde".

  • System Validation: Squeeze the inner bag gently before sealing the outer bag to ensure no sharp objects (like broken glass or pipettes) have compromised the primary barrier.

Protocol 3: Emergency Spill Response & Decontamination

Use this protocol for accidental benchtop or floor spills.

  • Isolation & PPE: Evacuate non-essential personnel. Don double nitrile gloves, safety goggles, and a lab coat. Ensure local exhaust ventilation is maximized.

  • Inert Absorption: Apply an inert, non-combustible absorbent such as vermiculite or dry sand to the spill. Causality: Never use combustible materials like sawdust. The aldehyde's reactivity combined with organic solvents poses a severe fire risk.

  • Mechanical Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a sealable, compatible solid waste container (route to Halogenated Solid Waste).

  • Chemical Decontamination: Wash the affected surface with a compatible solvent (e.g., isopropanol) to dissolve residual organics, followed by a thorough wash with soap and water.

  • System Validation: Swipe the cleaned area with a fresh Kimwipe and inspect under UV light (if a fluorescent tracer was used) or visually ensure no crystalline residue remains.

Visualization of Disposal Logic

To streamline laboratory decision-making, adhere to the following segregation workflow. According to the , proper initial segregation is the most critical step in preventing downstream incineration failures [3].

DisposalLogic A 1-(2-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Waste Generation B Physical State? A->B C Liquid / Solvent Solution B->C Dissolved D Solid / Contaminated PPE B->D Powder/Solid E Halogenated Organic Waste Carboy C->E F Puncture-Proof Double-Bagged Bin D->F G High-Temp Incineration (>1000°C) with Alkaline Scrubbers E->G RCRA Transport F->G RCRA Transport

Figure 1: Segregation and disposal workflow for fluorinated pyrazole carbaldehyde waste.

References

  • Eastern Washington University EH&S. "Hazardous Waste Management Program: Halogenated Organic Waste." Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). "A Guide to Evaluating Hazardous Wastes at a Superfund Site for Disposal." Retrieved from[Link]

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